SPR741 acetate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C46H77N13O15 |
|---|---|
Peso molecular |
1052.2 g/mol |
Nombre IUPAC |
(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid |
InChI |
InChI=1S/C44H73N13O13.C2H4O2/c1-22(2)19-31-40(66)52-27(11-15-45)36(62)51-29(13-17-47)39(65)57-34(23(3)59)43(69)48-18-14-30(53-42(68)33(21-58)56-44(70)35(24(4)60)49-25(5)61)38(64)50-28(12-16-46)37(63)55-32(41(67)54-31)20-26-9-7-6-8-10-26;1-2(3)4/h6-10,22-24,27-35,58-60H,11-21,45-47H2,1-5H3,(H,48,69)(H,49,61)(H,50,64)(H,51,62)(H,52,66)(H,53,68)(H,54,67)(H,55,63)(H,56,70)(H,57,65);1H3,(H,3,4)/t23-,24-,27+,28+,29+,30+,31+,32-,33-,34+,35+;/m1./s1 |
Clave InChI |
MTXUNMBWXNZRFJ-CWNAQSEYSA-N |
SMILES isomérico |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)C)O.CC(=O)O |
SMILES canónico |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C)C(C)O)CCN)CCN.CC(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
SPR741 acetate discovery and development history
An In-Depth Technical Guide to the Discovery and Development of SPR741 Acetate
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The outer membrane of these bacteria acts as a significant barrier, preventing many antibiotics from reaching their intracellular targets. SPR741, a novel polymyxin B derivative, was developed to address this challenge. Unlike its parent compound, SPR741 was chemically optimized to reduce the severe nephrotoxicity associated with polymyxins while retaining the ability to disrupt the bacterial outer membrane.[1][2][3] It functions not as a standalone antibiotic but as a potentiator, or adjuvant, designed to be co-administered with existing antibiotics to expand their spectrum and enhance their efficacy against resistant Gram-negative pathogens.[4][5][6]
Discovery and Design Rationale
The development of SPR741 stemmed from the need to overcome the therapeutic limitations of polymyxins like polymyxin B (PMB) and colistin. While effective against many Gram-negative bacteria, their clinical use is hampered by significant dose-limiting nephrotoxicity.[3][4] The toxicity of polymyxins is linked to two key structural features: a highly lipophilic fatty acid side chain and a high positive charge.[3][7]
Researchers modified the N-terminus of the polymyxin B peptide, reducing both its hydrophobicity and its net positive charge.[2][3] This chemical optimization resulted in SPR741 (formerly NAB741), a molecule with minimal intrinsic antibacterial activity but one that retains the capacity to interact with and permeabilize the outer membrane of Gram-negative bacteria.[2][4] This novel approach allows SPR741 to act as an adjuvant, enabling other antibiotics to bypass the outer membrane barrier and reach their intended targets within the bacterium.[8]
Mechanism of Action
SPR741's primary mechanism of action is the targeted disruption of the Gram-negative outer membrane (OM).
-
LPS Interaction : As a cationic peptide, SPR741 interacts with the negatively charged lipopolysaccharide (LPS) molecules in the outer leaflet of the OM.[1][2]
-
Membrane Destabilization : This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to a disorganization of the OM.[9] Atomic force microscopy has shown that SPR741 treatment causes the surface of E. coli to undulate significantly, indicating substantial OM disorder.[2][9]
-
Increased Permeability : The destabilized OM becomes more permeable, creating channels that allow co-administered antibiotics, which would otherwise be excluded, to penetrate the cell.[4][8][10]
-
Selective Action : Unlike PMB, which disrupts both the outer and inner (cytoplasmic) membranes, SPR741's activity is predominantly focused on the OM.[2][9] This selectivity is a key factor in its improved safety profile, as it causes minimal cytoplasmic membrane depolarization at concentrations where it effectively potentiates other antibiotics.[2][9] Studies have shown that SPR741 induces the RcsAB stress sensor, a system specifically for OM perturbation, further confirming its primary site of action.[2]
References
- 1. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Spero Announces Positive Phase I Clinical Data From Potentiator Platform - BioSpace [biospace.com]
- 6. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, SPR741 - Evotec [evotec.com]
- 7. journals.asm.org [journals.asm.org]
- 8. WO2017197291A1 - Potentiation of antibiotic activity by a novel cationic peptide, spr741 - Google Patents [patents.google.com]
- 9. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane — Brown Lab [brownlab.ca]
- 10. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Outer Membrane Disruption Mechanism of SPR741 in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPR741, a novel polymyxin B analogue, represents a promising strategy to combat multidrug-resistant Gram-negative bacteria. Unlike its parent compound, SPR741 exhibits minimal intrinsic antibacterial activity but functions as a potent antibiotic adjuvant.[1][2] Its primary mechanism of action involves the disruption of the outer membrane of Gram-negative bacteria, including Escherichia coli, thereby increasing its permeability to a range of co-administered antibiotics that would otherwise be ineffective.[3][4] This guide provides a detailed technical overview of the molecular interactions and cellular consequences of SPR741's activity in E. coli, supported by quantitative data and experimental methodologies.
Core Mechanism of Action: Outer Membrane Destabilization
SPR741, a cationic peptide, selectively targets the outer membrane (OM) of E. coli.[5][6] Its action is primarily directed at the lipopolysaccharide (LPS) layer, a key structural component of the Gram-negative outer membrane.[7]
1.1. Interaction with Lipopolysaccharide (LPS)
The initial step in SPR741's mechanism is its electrostatic interaction with the negatively charged phosphate groups of lipid A, the innermost component of LPS.[5] This binding displaces the divalent cations (Mg²⁺ and Ca²⁺) that are essential for stabilizing the LPS leaflet. The displacement of these cations leads to localized disruptions in the outer membrane's integrity.[8] While SPR741 binds to LPS, its affinity is noted to be lower than that of polymyxin B, which may contribute to its reduced intrinsic antibacterial activity and toxicity.[5]
1.2. Induction of Physical Perturbations
The interaction between SPR741 and LPS results in significant biophysical changes to the outer membrane. Atomic force microscopy studies have revealed that exposure of E. coli to SPR741 induces substantial dose-dependent undulations on the bacterial surface, with crevices approximately 20 nm wide.[5][9] These physical disruptions are thought to create transient pores and increase the fluidity of the outer membrane, thereby enhancing its permeability.[5]
1.3. Selective Action on the Outer Membrane
A critical feature of SPR741 is its selective action on the outer membrane with minimal impact on the cytoplasmic (inner) membrane.[5][6] At concentrations where significant outer membrane disruption and antibiotic potentiation are observed, SPR741 causes very little depolarization of the cytoplasmic membrane.[5] This contrasts with polymyxin B, which disrupts both membranes.[5][6] This selectivity is a key factor in the improved safety profile of SPR741 compared to polymyxin B.[10]
1.4. Triggering of Bacterial Stress Responses
The perturbation of the outer membrane by SPR741 activates bacterial stress response pathways. Specifically, SPR741 has been shown to induce the expression of the RcsAB stress response system, which is a sensor for outer membrane perturbation.[5][6] This provides further evidence that SPR741's primary target is the outer membrane.
Quantitative Data: Potentiation of Antibiotic Activity
SPR741 has been demonstrated to potentiate the activity of a broad spectrum of antibiotics against E. coli. The following table summarizes the fold reduction in the Minimum Inhibitory Concentration (MIC) of various antibiotics when used in combination with SPR741.
| Antibiotic | Antibiotic Class | Fold Reduction in MIC of Antibiotic in the presence of SPR741 | Reference(s) |
| Rifampin | Rifamycin | >1024 | [8] |
| Clarithromycin | Macrolide | >4000 | [11] |
| Azithromycin | Macrolide | 32 | [10][12] |
| Erythromycin | Macrolide | >32 | [10][12] |
| Telithromycin | Ketolide | >32 | [10][12] |
| Fusidic Acid | Steroidal antibiotic | >32 | [10][12] |
| Mupirocin | Monoxycarbolic acid | >32 | [10][12] |
| Retapamulin | Pleuromutilin | >32 | [10][12] |
| Minocycline | Tetracycline | 4-32 | [13] |
| Piperacillin-tazobactam | Beta-lactam/Beta-lactamase inhibitor | 4-48 | [2] |
| Mecillinam | Beta-lactam | >16 | [2] |
| Temocillin | Beta-lactam | 8-16 | [2] |
Data is primarily from studies on E. coli ATCC 25922 and other clinical isolates. The potentiation effect can vary between different strains.
Experimental Protocols
3.1. Checkerboard Assay for Synergy Determination
This assay is used to quantify the synergistic effect of SPR741 in combination with another antibiotic.
Protocol:
-
Prepare a series of two-fold serial dilutions of SPR741 and the partner antibiotic in a 96-well microtiter plate. The dilutions of SPR741 are made along the x-axis, and the dilutions of the partner antibiotic are made along the y-axis.
-
Inoculate each well with a standardized suspension of E. coli (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs for both drugs. Synergy is typically defined as an FIC index of ≤ 0.5.[14][15]
3.2. NPN (1-N-phenylnaphthylamine) Uptake Assay for Outer Membrane Permeabilization
This assay measures the permeability of the outer membrane using the fluorescent probe NPN. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.
Protocol:
-
Grow E. coli to the mid-logarithmic phase in a suitable medium (e.g., M9 minimal medium).[16]
-
Harvest the cells by centrifugation and wash them twice with a buffer such as 5 mM HEPES containing 5 mM glucose (pH 7.2).[16][17]
-
Resuspend the cells in the same buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).[17]
-
Add NPN to the cell suspension to a final concentration of 10-20 µM.[17][18]
-
Add SPR741 at the desired concentration.
-
Immediately measure the increase in fluorescence using a fluorometer with excitation and emission wavelengths of approximately 350 nm and 420 nm, respectively.[17][19] An increase in fluorescence intensity indicates that NPN has entered the periplasm and embedded in the inner and outer membranes, signifying increased outer membrane permeability.
3.3. Nitrocefin Hydrolysis Assay for Periplasmic Enzyme Leakage (Indirect Measure of OM Disruption)
This assay can be used to indirectly assess outer membrane damage by measuring the release of periplasmic enzymes like β-lactamase.
Protocol:
-
Use a strain of E. coli that produces a known β-lactamase.
-
Expose the bacterial cells to different concentrations of SPR741.
-
Centrifuge the cell suspension to pellet the bacteria.
-
Add the chromogenic β-lactamase substrate, nitrocefin, to the supernatant.[20][21]
-
Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 486-490 nm over time.[20][21] An increase in the rate of nitrocefin hydrolysis in the supernatant of SPR741-treated cells compared to untreated cells suggests leakage of β-lactamase from the periplasm, indicating outer membrane damage.
Visualizations
Caption: Mechanism of SPR741-mediated outer membrane disruption in E. coli.
Caption: Experimental workflow for characterizing SPR741's effect on the outer membrane.
Conclusion
SPR741's ability to selectively disrupt the outer membrane of E. coli without significantly affecting the inner membrane makes it a compelling candidate for combination therapies against multidrug-resistant Gram-negative infections. By increasing the permeability of the outer membrane, SPR741 effectively broadens the spectrum of activity of many existing antibiotics. The detailed mechanisms and experimental frameworks presented in this guide provide a solid foundation for further research and development in this area. Understanding the nuances of its interaction with the bacterial cell envelope is crucial for optimizing its clinical application and for the design of future antibiotic adjuvants.
References
- 1. SPR741 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, SPR741 - Evotec [evotec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 8. Outer Membrane Disruption Overcomes Intrinsic, Acquired, and Spontaneous Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane — Brown Lab [brownlab.ca]
- 10. journals.asm.org [journals.asm.org]
- 11. Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics [mdpi.com]
- 12. Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Activity Analysis of a New Polymyxin, SPR741, Tested in Combination with Antimicrobial Agents against a Challenge Set of Enterobacteriaceae, Including Molecularly Characterized Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Increasing the permeability of Escherichia coli using MAC13243 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
The Potentiator Molecule SPR741: A Technical Guide to its Molecular Targets in Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The outer membrane (OM) of these pathogens acts as a highly effective permeability barrier, rendering many antibiotics ineffective. SPR741, a novel synthetic analog of polymyxin B, represents a promising strategy to overcome this intrinsic resistance. Engineered for reduced toxicity and minimal intrinsic antibacterial activity, SPR741 functions as a potentiator, selectively targeting and disrupting the Gram-negative outer membrane. This disruption allows co-administered antibiotics to penetrate the cell and reach their intended targets. This technical guide provides an in-depth analysis of the molecular targets of SPR741, its mechanism of action, a summary of its potentiation effects, and the experimental methodologies used to elucidate its function.
Introduction: The Challenge of the Gram-negative Outer Membrane
Gram-negative bacteria are characterized by the presence of an outer membrane, a unique asymmetric bilayer composed of an inner leaflet of phospholipids and an outer leaflet of lipopolysaccharide (LPS).[1][2][3][4] This membrane serves as a robust barrier, preventing the entry of many antimicrobial agents, a key factor in the intrinsic resistance of these organisms to a broad range of antibiotics.[2] One therapeutic approach to counteract this is the use of "potentiator" molecules that can permeabilize the outer membrane, thereby granting otherwise ineffective antibiotics access to their intracellular targets.[2][5] SPR741 is a cationic peptide derived from polymyxin B that has been specifically developed for this purpose.[2][6][7]
SPR741: Structural Modifications for a Targeted Function
SPR741 is a derivative of polymyxin B, a potent but toxic class of antibiotics.[8][9] Key chemical modifications distinguish SPR741 from its parent compound: the removal of the hydrophobic fatty acyl tail and a reduction in the net positive charge.[1][8][9] These changes result in a molecule with significantly reduced intrinsic antibacterial activity and a more favorable safety profile, particularly with regard to nephrotoxicity.[1][9][10] While its direct bactericidal capacity is diminished, SPR741 retains the crucial ability to interact with and disrupt the outer membrane of Gram-negative bacteria.[1][7][9]
Molecular Target: The Lipopolysaccharide (LPS) of the Outer Membrane
The primary molecular target of SPR741 in Gram-negative bacteria is the lipopolysaccharide (LPS) in the outer leaflet of the outer membrane.[1][3][4][11]
-
Mechanism of Interaction: Like its parent molecule polymyxin B, the cationic nature of SPR741 is key to its function. It is believed to interact with the anionic phosphate groups of the lipid A component of LPS.[1] This electrostatic interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer by bridging adjacent LPS molecules.[12] The disruption of these cation bridges leads to disorganization and increased permeability of the outer membrane.[1][12]
-
Selective Action on the Outer Membrane: A critical feature of SPR741 is its predominant action on the outer membrane with minimal disruption of the cytoplasmic (inner) membrane at potentiating concentrations.[1][3][4] This selectivity is a significant advantage over polymyxin B, which disrupts both membranes, leading to cell lysis and contributing to its toxicity.[1] Studies have shown that while SPR741 causes substantial outer membrane disorder, it results in very little cytoplasmic membrane depolarization.[1][3][4]
-
Role of the LPS Core: Interestingly, research suggests that the LPS core residues play a role in localizing SPR741's activity to the outer membrane.[1][3][4] Genetic truncation of the LPS core in E. coli has been shown to sensitize the bacteria to SPR741 itself, suggesting that an intact core helps to keep the molecule at the outer membrane where it can potentiate a co-administered drug, rather than allowing it to access the cytoplasmic membrane.[1][3][4]
Quantitative Data: Potentiation of Antibiotic Activity
SPR741 has demonstrated the ability to significantly enhance the in vitro efficacy of a wide range of antibiotics against clinically relevant Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[2][5]
Table 1: In Vitro Potentiation of Antibiotics by SPR741 against Gram-negative Pathogens
| Antibiotic | Organism | SPR741 Conc. (µg/mL) | Fold Reduction in MIC | Reference(s) |
| Rifampin | E. coli ATCC 25922 | 8 | >32 | [5] |
| Clarithromycin | E. coli ATCC 25922 | 8 | >32 | [5] |
| Erythromycin | E. coli ATCC 25922 | 8 | >32 | [5] |
| Fusidic Acid | E. coli ATCC 25922 | 8 | >32 | [5] |
| Retapamulin | E. coli ATCC 25922 | 8 | >32 | [5] |
| Rifampin | K. pneumoniae ATCC 43816 | 8 | >32 | [5] |
| Clarithromycin | K. pneumoniae ATCC 43816 | 8 | >32 | [5] |
| Rifampin | A. baumannii NCTC 12156 | 8 | >32 | [5] |
| Clarithromycin | A. baumannii NCTC 12156 | 8 | >32 | [5] |
| Rifampin | XDR-A. baumannii | 4 | ≥4 | [13] |
XDR: Extensively Drug-Resistant
Table 2: In Vivo Efficacy of SPR741 Combinations in a Murine Thigh Infection Model
| Treatment Group | Dosage (mg/kg) | Bacterial Load Reduction (Log10 CFU/thigh) vs. Vehicle | Organism | Reference(s) |
| SPR741 + Erythromycin + Clarithromycin | 30 + 30 + 40 | 4.52 | K. pneumoniae | [8] |
| SPR741 + Clarithromycin | 30 + 40 | 1.58 | K. pneumoniae | [8] |
Experimental Protocols
The elucidation of SPR741's mechanism of action has involved a variety of sophisticated experimental techniques.
Minimum Inhibitory Concentration (MIC) and Synergy Testing
-
Objective: To determine the minimum concentration of an antibiotic required to inhibit bacterial growth and to assess the synergistic effect of SPR741.
-
Methodology: Checkerboard assays are typically performed in 96-well microtiter plates. A two-dimensional array of antibiotic concentrations is prepared, with one antibiotic diluted along the x-axis and the second agent (in this case, SPR741) diluted along the y-axis. Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL). The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth. Synergy is often quantified by calculating the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is typically considered synergistic.
Atomic Force Microscopy (AFM)
-
Objective: To visualize the direct effects of SPR741 on the surface topology of Gram-negative bacteria.
-
Methodology: Bacterial cells are grown to mid-logarithmic phase and then treated with various concentrations of SPR741 for a defined period. The cells are then harvested, washed, and immobilized on a suitable substrate (e.g., poly-L-lysine coated glass). The surface of the bacteria is then scanned with the AFM probe in tapping mode. This technique allows for the visualization of changes in surface roughness, such as the formation of undulations and crevices, providing direct evidence of outer membrane disruption.[1] Treatment with 8 μg/mL SPR741 has been shown to cause surface undulations of 10-15 nm and the formation of 20 nm wide crevices in E. coli.[1]
Cytoplasmic Membrane Depolarization Assay
-
Objective: To assess the integrity of the bacterial cytoplasmic membrane after treatment with SPR741.
-
Methodology: This assay utilizes a membrane potential-sensitive fluorescent dye, such as DiSC₃(5). The dye accumulates in polarized cytoplasmic membranes, leading to self-quenching of its fluorescence. When the membrane is depolarized, the dye is released, resulting in an increase in fluorescence. Bacterial cells are incubated with the dye until a stable, quenched signal is achieved. SPR741 is then added, and the fluorescence is monitored over time. A significant increase in fluorescence indicates membrane depolarization. These assays have shown that SPR741 causes minimal cytoplasmic membrane depolarization at concentrations that effectively permeabilize the outer membrane.[1]
Lipopolysaccharide (LPS) Binding Assay
-
Objective: To measure the binding affinity of SPR741 to LPS.
-
Methodology: A common method is a competitive displacement assay using a fluorescent probe, such as BODIPY-cadaverine (BC), which binds to the phosphate groups of LPS and is quenched upon binding. When a compound with affinity for LPS, like SPR741, is added, it displaces the BC probe. This de-quenching results in an increase in fluorescence intensity, which is proportional to the amount of probe displaced and reflects the binding affinity of the test compound. These assays have shown that SPR741 has a lower binding affinity for LPS compared to polymyxin B.[1]
Visualizations: Pathways and Workflows
Caption: Mechanism of action of SPR741 in potentiating antibiotics.
Caption: Experimental workflow for Atomic Force Microscopy (AFM) analysis.
Conclusion
SPR741 represents a significant advancement in the effort to combat multidrug-resistant Gram-negative infections. Its primary molecular target is the lipopolysaccharide of the outer membrane. By selectively disrupting this crucial barrier with minimal impact on the cytoplasmic membrane, SPR741 acts as an effective potentiator, enabling a range of antibiotics to exert their bactericidal or bacteriostatic effects. The quantitative data from in vitro and in vivo studies underscore its potential as a component of combination therapies. The detailed experimental methodologies outlined provide a framework for further research into this and other potentiator molecules. As SPR741 progresses through clinical development, it holds the promise of revitalizing our existing antibiotic arsenal and providing a much-needed therapeutic option against some of the most challenging bacterial pathogens.[14][15][16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, SPR741 - Evotec [evotec.com]
- 3. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. SPR741 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Outer Membrane Disruption Overcomes Intrinsic, Acquired, and Spontaneous Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. firstwordpharma.com [firstwordpharma.com]
An In-Depth Technical Guide to the Initial In Vitro Efficacy of SPR741
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
SPR741 is a novel, investigational antibiotic adjuvant designed to enhance the efficacy of existing antibiotics against multidrug-resistant (MDR) Gram-negative bacteria. A derivative of polymyxin B, SPR741 has been chemically modified to reduce the nephrotoxicity associated with the polymyxin class while retaining the ability to interact with and disrupt the bacterial outer membrane.[1][2][3] This document provides a comprehensive overview of the initial in vitro studies that established the foundational efficacy and mechanism of action for SPR741. It includes a detailed summary of quantitative data, experimental protocols, and visual diagrams illustrating its mode of action and evaluation workflows.
Core Mechanism of Action
SPR741 functions as a "potentiator" molecule.[4] It has minimal intrinsic antibacterial activity on its own but acts by permeabilizing the formidable outer membrane of Gram-negative bacteria.[1][3] The primary target of SPR741 is the lipopolysaccharide (LPS) layer of the outer membrane. By binding to and disrupting the LPS, SPR741 creates transient openings in the membrane.[1][3] This disruption allows co-administered antibiotics, which might otherwise be blocked by the permeability barrier, to gain access to their respective targets within the periplasm or cytoplasm, thereby restoring or enhancing their antibacterial activity.[5] Atomic force microscopy studies have visualized this effect, showing that SPR741 treatment causes significant undulations and the formation of crevices on the surface of E. coli.[1]
Quantitative Efficacy Data: In Vitro Potentiation
The primary measure of SPR741's in vitro efficacy is its ability to lower the Minimum Inhibitory Concentration (MIC) of a partner antibiotic against a target pathogen. Studies have consistently demonstrated significant MIC reductions for a wide range of antibiotic classes.
Potentiation against Escherichia coli and Klebsiella pneumoniae
SPR741 substantially enhances the activity of numerous antibiotics against E. coli and K. pneumoniae, including strains with well-characterized resistance mechanisms like extended-spectrum β-lactamases (ESBLs) and carbapenemases (KPCs).[5][6][7] The most dramatic potentiation is often observed with antibiotics that have large scaffolds or are hydrophobic, which are typically ineffective against Gram-negative bacteria.[5][8]
Table 1: MIC Reduction in the Presence of SPR741 against Reference Strains
| Organism | Antibiotic | MIC Alone (µg/mL) | MIC with SPR741 (µg/mL) | Fold Reduction | Reference |
|---|---|---|---|---|---|
| E. coli ATCC 25922 | Rifampin | 16 | 0.002 | >8,000 | [5] |
| E. coli ATCC 25922 | Clarithromycin | 64 | 0.016 | 4,096 | [5] |
| E. coli ATCC 25922 | Erythromycin | 32 | 0.03 | 1,024 | [5] |
| E. coli ATCC 25922 | Azithromycin | >128 | 4 | >32 | [9] |
| K. pneumoniae ATCC 43816 | Rifampin | 32 | 0.016 | 2,048 | [5] |
| K. pneumoniae ATCC 43816 | Clarithromycin | 64 | 0.03 | 2,048 | [5] |
Data reflects potentiation at an SPR741 concentration of up to 8 µg/mL.
Potentiation against Acinetobacter baumannii
SPR741 has demonstrated significant potentiation of antibiotics against extensively drug-resistant (XDR) strains of A. baumannii, a critical threat pathogen.[2][10]
Table 2: MIC Reduction against XDR A. baumannii Strain AB5075
| Antibiotic | MIC Alone (µg/mL) | Concentration of SPR741 (µg/mL) | MIC with SPR741 (µg/mL) | Fold Reduction | Reference |
|---|---|---|---|---|---|
| Rifampin | 4.0 | 2.0 | 0.5 | 8 | [2][10] |
| Minocycline | >0.5 | 8.0 | 0.125 | >4 | [11] |
Note: The standalone MIC of SPR741 against AB5075 was determined to be >64-128 µg/mL, confirming its limited intrinsic activity.[2][11]
Experimental Protocols
The following section details the standard methodologies employed in the initial in vitro evaluation of SPR741.
Bacterial Strains and Media
-
Reference Strains: Common quality control strains such as E. coli ATCC 25922, K. pneumoniae ATCC 43816, and A. baumannii NCTC 12156 were used for initial screening.[5]
-
Clinical Isolates: A broad range of MDR clinical isolates, including those expressing ESBLs, KPCs, and other resistance mechanisms, were used to establish the spectrum of activity.[5][9]
-
Growth Media: Standardized cation-adjusted Mueller-Hinton broth (CAMHB) was used for all susceptibility testing to ensure reproducibility, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][10][11]
MIC Susceptibility Testing (Broth Microdilution)
The synergistic effect of SPR741 is quantified using checkerboard assays performed via broth microdilution in 96-well plates.[2][10]
-
Preparation: Two-fold serial dilutions of the partner antibiotic are prepared along the x-axis of the microtiter plate. Simultaneously, two-fold serial dilutions of SPR741 are prepared along the y-axis.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (typically ~5 x 10^5 CFU/mL).
-
Incubation: Plates are incubated at 37°C for 16-20 hours.
-
Analysis: The MIC is defined as the lowest concentration of the antibiotic (alone or in combination) that completely inhibits visible bacterial growth.
-
Synergy Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is defined as an FIC index of ≤0.5.[2][10]
Time-Kill Assays
Time-kill assays are performed to determine the bactericidal or bacteriostatic effects of the SPR741 combinations over time.[10][11]
-
Culture Preparation: Bacteria are grown in CAMHB to a logarithmic phase of growth (e.g., OD600 ≈ 0.5).[11]
-
Exposure: The culture is diluted to a starting inoculum of ~5 x 10^5 CFU/mL into fresh broth containing the antibiotic alone, SPR741 alone, or the combination at specified concentrations (e.g., 2.0 µg/mL SPR741 and 1.0 µg/mL rifampin).[10]
-
Sampling: Aliquots are removed at multiple time points (e.g., 0, 2, 4, 6, and 24 hours).
-
Quantification: Samples are serially diluted, plated on agar, and incubated. The resulting colonies are counted to determine the CFU/mL at each time point.
-
Analysis: A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is defined as a bactericidal effect.[11]
Conclusion
The initial in vitro studies of SPR741 have compellingly demonstrated its potential as a broad-spectrum potentiator for antibiotics against Gram-negative pathogens. By disrupting the bacterial outer membrane, SPR741 enables antibiotics to overcome a key mechanism of intrinsic resistance. The significant reductions in MIC values observed across multiple bacterial species and antibiotic classes, including against highly resistant clinical isolates, provide a strong rationale for its continued development. The standardized protocols outlined herein form the basis for these foundational efficacy assessments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 4. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, SPR741 - Evotec [evotec.com]
- 5. journals.asm.org [journals.asm.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Activity Analysis of a New Polymyxin, SPR741, Tested in Combination with Antimicrobial Agents against a Challenge Set of Enterobacteriaceae, Including Molecularly Characterized Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Synergy Testing of SPR741 Acetate with Beta-Lactam Antibiotics
Introduction
SPR741 is a novel, investigational potentiating agent derived from the polymyxin B molecule.[1][2] It is designed to have minimal intrinsic antibacterial activity and a better safety profile compared to earlier polymyxins.[1][3] The primary mechanism of SPR741 involves interaction with the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction disrupts the membrane's integrity, increasing its permeability and allowing co-administered antibiotics, such as beta-lactams, to penetrate the cell and reach their targets more effectively.[1][4][5] This application note provides a summary of the synergistic activity of SPR741 with various beta-lactam antibiotics against challenging Gram-negative pathogens and details the experimental protocols used to determine this synergy.
Mechanism of Action: SPR741-Mediated Potentiation
SPR741 acts as an adjuvant by binding to and disrupting the bacterial outer membrane, which typically serves as a formidable barrier against many antibiotics. This "potentiating" effect enables beta-lactam antibiotics to bypass this barrier and access their periplasmic targets, the Penicillin-Binding Proteins (PBPs), thereby inhibiting cell wall synthesis and leading to bacterial cell death.
Caption: Mechanism of SPR741 potentiation of beta-lactam antibiotics.
Quantitative Synergy Data
The following tables summarize the in vitro activity of various beta-lactam antibiotics tested alone and in combination with a fixed concentration of SPR741 (8 mg/L) against clinical isolates of Escherichia coli and Klebsiella pneumoniae.[6] Data is presented as MIC₅₀/MIC₉₀ (in mg/L), which represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.
Table 1: Activity against ESBL-producing Escherichia coli (n=202) [6]
| Antibiotic Agent | MIC₅₀/MIC₉₀ (Alone) | % Susceptible (Alone) | MIC₅₀/MIC₉₀ (+ SPR741) | % Susceptible (+ SPR741) |
| Mecillinam | 8 / >256 | 60.4% | 0.5 / 4 | 98.0% |
| Temocillin | 8 / 32 | 88.6% | 0.5 / 2 | 100.0% |
| Piperacillin-Tazobactam | 16 / >256 | 88.1% | 2 / 16 | 99.5% |
Table 2: Activity against Carbapenemase-producing Escherichia coli [6]
| Antibiotic Agent | Organism Subtype (n) | MIC₅₀/MIC₉₀ (Alone) | % Susceptible (Alone) | MIC₅₀/MIC₉₀ (+ SPR741) | % Susceptible (+ SPR741) |
| Temocillin | KPC-producing (46) | 8 / 16 | 65.2% | 0.5 / 2 | 97.8% |
| Mecillinam | MBL-producing (32) | 128 / >256 | 9.4% | 1 / 4 | 96.9% |
Table 3: Activity against ESBL-producing Klebsiella pneumoniae (n=221) [6]
| Antibiotic Agent | MIC₅₀/MIC₉₀ (Alone) | % Susceptible (Alone) | MIC₅₀/MIC₉₀ (+ SPR741) | % Susceptible (+ SPR741) |
| Mecillinam | >256 / >256 | 0.0% | 4 / 32 | 85.6% |
| Temocillin | 16 / 128 | 47.5% | 1 / 8 | 98.2% |
| Piperacillin-Tazobactam | 64 / >256 | 55.2% | 8 / 64 | 90.0% |
Note: A significant decrease in MICs for β-lactams in the presence of SPR741 was generally not observed against KPC-, MBL- or OXA-48-like-producing K. pneumoniae in this study.[6]
Experimental Protocols
Two primary methods for evaluating antibiotic synergy in vitro are the checkerboard assay and the time-kill assay.
Checkerboard Broth Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[7][8]
Caption: Workflow for the checkerboard synergy assay.
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of SPR741 and the beta-lactam antibiotic in an appropriate solvent.
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the testing medium.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from fresh colonies, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]
-
-
Plate Setup:
-
Use a standard 96-well microtiter plate.
-
Dispense 50 µL of CAMHB into all wells.
-
Create serial twofold dilutions of the beta-lactam antibiotic horizontally along the plate (e.g., in columns 1-10).
-
Create serial twofold dilutions of SPR741 vertically down the plate (e.g., in rows A-G). The resulting matrix contains various combinations of the two agents.[9]
-
Include control wells: Column 11 with only the beta-lactam dilutions (to determine its MIC alone) and Row H with only SPR741 dilutions (to determine its MIC alone). A well with no antibiotics serves as the growth control.[10]
-
-
Inoculation and Incubation:
-
Inoculate each well with 100 µL of the prepared bacterial suspension to achieve a final volume of 200 µL.
-
Incubate the plate at 35°C for 18-24 hours in ambient air.
-
-
Data Analysis and Interpretation:
-
After incubation, determine the MIC of each agent alone and in combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate the FIC Index (FICI) using the following formula:[7][11]
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the FICI value to classify the interaction:[10][11]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Assay
This dynamic assay evaluates the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[12]
Caption: Workflow for the time-kill synergy assay.
Protocol:
-
Preparation:
-
Prepare a starting inoculum from a log-phase bacterial culture, adjusted to a final concentration of approximately 5 x 10⁵ to 10⁶ CFU/mL in flasks or tubes containing CAMHB.[12][13]
-
Prepare tubes with the following conditions:
-
Growth control (no antibiotic).
-
SPR741 alone at a specific concentration (e.g., 1/4x MIC).
-
Beta-lactam antibiotic alone (e.g., 1/2x MIC).
-
SPR741 and the beta-lactam in combination at the same concentrations.
-
-
-
Incubation and Sampling:
-
Incubate all tubes at 35°C, typically with shaking.
-
Remove aliquots from each tube at predetermined time points (e.g., 0, 2, 4, 6, and 24 hours).[13]
-
-
Quantification:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate a small volume (e.g., 10-100 µL) of each dilution onto Mueller-Hinton agar plates.
-
Incubate the plates overnight at 35°C.
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
-
Data Analysis and Interpretation:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ (or 100-fold) decrease in CFU/mL at a specific time point (e.g., 24 hours) by the antibiotic combination compared with the most active single agent.[12][14]
-
Bactericidal activity is defined as a ≥ 3-log₁₀ (or 99.9%) reduction in the initial inoculum count.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SPR741 - Wikipedia [en.wikipedia.org]
- 3. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane — Brown Lab [brownlab.ca]
- 6. Evaluation of Antimicrobial Effects of a New Polymyxin Molecule (SPR741) When Tested in Combination with a Series of β-Lactam Agents Against a Challenge Set of Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Time-kill synergy experiments. [bio-protocol.org]
- 14. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Time-Kill Assays for SPR741 with Erythromycin and Clarithromycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting time-kill assays to evaluate the synergistic antibacterial activity of SPR741 in combination with the macrolide antibiotics erythromycin and clarithromycin against multidrug-resistant Gram-negative bacteria.
Introduction
SPR741 is a polymyxin B derivative that acts as a potentiator of antibiotics.[1][2][3] By disrupting the outer membrane of Gram-negative bacteria, SPR741 increases its permeability, allowing other antibiotics that would otherwise be ineffective to enter the cell and reach their targets.[4][5] Macrolide antibiotics, such as erythromycin and clarithromycin, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[6] While macrolides are primarily active against Gram-positive bacteria, their combination with SPR741 has shown significant synergistic activity against challenging Gram-negative pathogens like Klebsiella pneumoniae and Acinetobacter baumannii.[1][7][8] Time-kill assays are a crucial in vitro method to assess the pharmacodynamics of antimicrobial agents, providing insights into the rate and extent of bacterial killing over time.
Data Presentation
The following tables summarize the quantitative data from time-kill assays performed with SPR741 in combination with erythromycin and clarithromycin against various strains of Gram-negative bacteria.
Table 1: Time-Kill Assay Results for SPR741, Clarithromycin (CLA), and Erythromycin (E) against K. pneumoniae ATCC 700603 [1]
| Treatment | Concentration (µg/mL) | Log10 CFU/mL Reduction at 6h |
| SPR741 | 7 | - |
| Clarithromycin | 5 | - |
| Erythromycin | 7 | - |
| SPR741 + CLA + E | 7 + 5 + 7 | 2.88 |
| Control | 0.1% DMSO | - |
Table 2: Time-Kill Assay Results for SPR741, Clarithromycin (CLA), and Erythromycin (E) against Extensively Drug-Resistant (XDR) K. pneumoniae [1]
| Strain | Treatment | Concentration (µg/mL) |
| KPLUO and KPWANG | SPR741 + CLA + E | 2 + 2 + 4 |
| LH2020 (PDR) | SPR741 + CLA + E | 8 + 8 + 16 |
Table 3: Synergistic Biofilm Eradication by SPR741, Clarithromycin (CLA), and Erythromycin (E) against K. pneumoniae [4]
| Strain | Treatment | Concentration (µg/mL) | Log10 CFU/mL Reduction |
| ATCC 4352 | SPR741 + E | 8 + 16 | 3.33 |
| ATCC 4352 | SPR741 + CLA + E | 8 + 16 + 16 | 4.21 |
| KPLUO | SPR741 + CLA + E | 8 + 16 + 16 | 3.0 |
Table 4: Synergistic Activity of SPR741, Clarithromycin (CLA), and Erythromycin (E) against Extensively Drug-Resistant (XDR) A. baumannii [7]
| Strain | Treatment | Concentration (µg/mL) |
| XDR AB1069 | SPR741 + CLA + E | 8 + 10 + 10 |
| XDR AB1208 | SPR741 + CLA + E | 10 + 16 + 10 |
Experimental Protocols
This section provides a detailed methodology for performing time-kill assays with SPR741 in combination with erythromycin and clarithromycin.
Objective: To determine the bactericidal or bacteriostatic activity of SPR741 in combination with erythromycin and clarithromycin against a target Gram-negative bacterial strain over a 24-hour period.
Materials:
-
Bacterial strain of interest (e.g., K. pneumoniae, A. baumannii)
-
Luria-Bertani (LB) medium or Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
SPR741
-
Erythromycin
-
Clarithromycin
-
Dimethyl sulfoxide (DMSO)
-
Sterile 50 mL conical tubes or flasks
-
Sterile 96-well plates
-
Incubator shaker (37°C, 180 rpm)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony forming unit (CFU) counting
-
Micropipettes and sterile tips
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the test bacterium from an agar plate into 10 mL of LB medium.
-
Incubate overnight at 37°C with shaking at 180 rpm.
-
Dilute the overnight culture to achieve a starting inoculum of approximately 1 x 10^6 CFU/mL in fresh medium.
-
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of SPR741, erythromycin, and clarithromycin in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of each antibiotic and their combinations at the desired final concentrations.
-
-
Time-Kill Assay Setup:
-
Dispense 5 mL of the prepared bacterial suspension into sterile tubes.
-
Add the appropriate mono- or combination therapy of SPR741, erythromycin, and clarithromycin to each tube.
-
Include a growth control tube containing the bacterial suspension with 0.1% DMSO.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
Collect samples (e.g., 100 µL) at predetermined time points: 0, 2, 4, 6, 8, and 24 hours.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected samples in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 16-18 hours.
-
Count the number of colonies (CFU) on the plates to determine the viable bacterial count at each time point.
-
-
Data Analysis:
-
Calculate the Log10 CFU/mL for each time point and treatment condition.
-
Plot the Log10 CFU/mL versus time to generate time-kill curves.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent, while bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
Visualizations
The following diagrams illustrate the mechanism of action and the experimental workflow.
Caption: Mechanism of SPR741 and macrolide synergy.
Caption: Time-kill assay experimental workflow.
References
- 1. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 2. SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing SPR741 Dosage for In Vivo Murine Pulmonary Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPR741 in in vivo murine pulmonary models.
Frequently Asked Questions (FAQs)
Q1: What is SPR741 and what is its mechanism of action?
A1: SPR741 is a cationic peptide derived from polymyxin B that acts as an antibiotic potentiator.[1] It does not have significant antibacterial activity on its own. Instead, it disrupts the outer membrane of Gram-negative bacteria, increasing its permeability.[1] This allows co-administered antibiotics, which might otherwise be unable to penetrate the bacterial outer membrane, to reach their intracellular targets and exert their antibacterial effect.[1]
Q2: Which antibiotics have been successfully potentiated by SPR741 in murine models?
A2: SPR741 has been shown to potentiate the in vivo activity of several antibiotics against various Gram-negative pathogens in murine models. These include:
-
Rifampin: Against extensively drug-resistant (XDR) Acinetobacter baumannii in a murine pulmonary model.[2][3]
-
Azithromycin: Against multidrug-resistant (MDR) Enterobacteriaceae in a neutropenic murine thigh infection model.[4][5][6]
-
Minocycline: Against XDR A. baumannii in murine pulmonary and wound infection models.[7][8][9]
-
Erythromycin and Clarithromycin: Against drug-resistant Klebsiella pneumoniae in a neutropenic murine thigh infection model.[10]
Q3: What is the recommended route of administration for SPR741 in mice?
A3: Based on published studies, SPR741 has been successfully administered in mice via several routes, including intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, and intravenous (i.v.) infusion.[4][7][11] The choice of administration route may depend on the specific experimental design and the pharmacokinetic profile being targeted.
Q4: Is SPR741 toxic in mice at efficacious doses?
A4: SPR741 was designed to have a better safety profile than polymyxin B, with reduced nephrotoxicity.[2][3] Studies in mice have shown that SPR741 is well-tolerated at doses effective for potentiating antibiotics. For example, a 60 mg/kg dose in mice, which has been shown to be effective, is considered to have a no-observed-adverse-effect-level (NOAEL) of >60 mg/kg/day in cynomolgus monkeys.[2][3] One study evaluating a triple combination of 30 mg/kg SPR741 with erythromycin and clarithromycin found no significant differences in alanine aminotransferase (ALT), blood urea nitrogen (BUN), and creatine kinase (CK) levels compared to the control group.[10] However, at higher doses (e.g., 80 mg/kg BID), some studies have observed increased mortality, the cause of which was not definitively determined but highlights the importance of careful dose selection.[2]
Troubleshooting Guides
Issue 1: Sub-optimal potentiation of the partner antibiotic.
| Possible Cause | Troubleshooting Step |
| Inappropriate SPR741 Dosage | The dose of SPR741 is critical for its potentiating effect. Pilot studies are recommended to determine the optimal dose for your specific bacterial strain and partner antibiotic. Doses in published studies for murine pulmonary models have ranged from 40 mg/kg to 60 mg/kg administered twice daily (BID).[2][3] |
| Timing of Administration | The pharmacokinetics of both SPR741 and the partner antibiotic need to be considered. Ensure that the administration schedule allows for sufficient concentrations of both agents to be present at the site of infection simultaneously. In many studies, treatment is initiated a few hours after bacterial inoculation.[2][7] |
| Bacterial Strain Resistance | The potentiation effect of SPR741 can be strain-dependent. Verify the in vitro synergy between SPR741 and your partner antibiotic against the specific bacterial strain being used in your in vivo model using methods like checkerboard assays. |
| Formulation and Solubility Issues | Ensure SPR741 is properly dissolved and formulated for in vivo administration. Refer to the manufacturer's instructions for solubility information.[1] Improper formulation can lead to inaccurate dosing and reduced efficacy. |
Issue 2: High mortality in the experimental group.
| Possible Cause | Troubleshooting Step |
| SPR741 Toxicity at High Doses | While SPR741 has an improved safety profile, high doses can still lead to adverse effects. Consider reducing the dose of SPR741. A dose of 80 mg/kg BID has been associated with increased mortality in some murine pulmonary infection models.[2] |
| Combined Toxicity with Partner Antibiotic | The combination of SPR741 and the partner antibiotic may have synergistic toxicity. Evaluate the toxicity of each compound individually at the intended doses before testing them in combination. |
| Severity of the Infection Model | The bacterial inoculum size and the virulence of the strain can significantly impact mortality. If mortality is high across all groups, consider reducing the initial bacterial load. |
| Animal Health and Stress | Ensure proper animal handling and care to minimize stress, which can impact experimental outcomes. Monitor animals closely for signs of distress. |
Issue 3: Variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent administration of SPR741 and the partner antibiotic. Use calibrated equipment and appropriate techniques for the chosen route of administration. |
| Variable Bacterial Inoculum | Prepare a standardized bacterial inoculum to ensure all animals receive a consistent dose. Plate serial dilutions of the inoculum to confirm the CFU count. |
| Animal-to-Animal Variation | Use a sufficient number of animals per group to account for biological variability. Ensure that animals are age and sex-matched. |
| Inconsistent Timing of Procedures | Standardize the timing of all experimental procedures, including bacterial inoculation, drug administration, and sample collection. |
Data Presentation
Table 1: Summary of SPR741 Dosages in Murine Infection Models
| Partner Antibiotic | Bacterial Species | Murine Model | SPR741 Dosage | Administration Route | Key Findings | Reference |
| Rifampin | Acinetobacter baumannii | Pulmonary | 40 mg/kg BID, 60 mg/kg BID | Not Specified | Significant reduction in bacterial burden and increased survival. | [2][3] |
| Azithromycin | Enterobacteriaceae | Neutropenic Thigh | Human-simulated regimen (5-dose regimen repeated q8h) | Subcutaneous (s.c.) | Promising in vivo activity against MDR isolates. | [4][5][6] |
| Minocycline | Acinetobacter baumannii | Pulmonary | 60 mg/kg BID | Intraperitoneal (i.p.) | Significantly improved survival. | [7][8][9] |
| Erythromycin & Clarithromycin | Klebsiella pneumoniae | Neutropenic Thigh | 30 mg/kg | Subcutaneous (s.c.) | Significant synergistic antimicrobial effect. | [10] |
Experimental Protocols
Murine Pulmonary Infection Model with Acinetobacter baumannii
This protocol is a generalized procedure based on published studies.[2][7] Researchers should optimize parameters for their specific experimental needs.
-
Animal Model: Use 6-week-old female BALB/c mice.
-
Immunosuppression (Optional but common for this model): To establish a robust infection, mice can be rendered neutropenic. Administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
-
Bacterial Inoculum Preparation:
-
Culture A. baumannii (e.g., strain AB5075) overnight in an appropriate broth (e.g., LB broth).
-
Subculture the bacteria and grow to mid-logarithmic phase.
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 5.0 × 10^6 CFU in 25 µL for intranasal inoculation).
-
-
Intranasal Inoculation:
-
Anesthetize mice using isoflurane.
-
Administer the bacterial suspension intranasally in a small volume (e.g., 25 µL).
-
-
SPR741 and Antibiotic Administration:
-
Prepare SPR741 and the partner antibiotic in a sterile vehicle (e.g., sterile saline).
-
Begin treatment at a specified time post-infection (e.g., 4 hours).
-
Administer SPR741 and the partner antibiotic at the desired doses and schedule (e.g., twice daily via intraperitoneal injection).
-
-
Monitoring and Endpoints:
-
Monitor mice daily for signs of morbidity and mortality.
-
At predetermined time points, euthanize a subset of mice to determine bacterial burden in the lungs.
-
Homogenize the lungs in sterile PBS and plate serial dilutions on appropriate agar to enumerate CFU.
-
Visualizations
Caption: Mechanism of action of SPR741 as an antibiotic potentiator.
Caption: Experimental workflow for a murine pulmonary infection model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Minocycline and the SPR741 Adjuvant Are an Efficacious Antibacterial Combination for Acinetobacter baumannii Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minocycline and the SPR741 Adjuvant Are an Efficacious Antibacterial Combination for Acinetobacter baumannii Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 11. WO2017197390A1 - Spr741 human pharmacokinetics and efficacious dose - Google Patents [patents.google.com]
challenges in SPR741 acetate solubility for in vitro assays
Welcome to the technical support center for SPR741 acetate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in in vitro assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is SPR741 and why is its acetate salt form used?
A1: SPR741 is a cationic peptide derived from polymyxin B that acts as an antibiotic potentiator. It increases the permeability of the outer membrane of Gram-negative bacteria, allowing co-administered antibiotics to be more effective.[1][2][3][4] The acetate salt form is often preferred for in vitro and cell-based assays because acetate is generally less cytotoxic than other counter-ions like trifluoroacetate (TFA), which can be a byproduct of peptide synthesis.[5][6]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is the likely cause?
A2: This is a common issue when working with peptide-based compounds. The precipitation is likely due to the "solvent-shifting" effect. This compound is often dissolved in a high-concentration stock solution using an organic solvent like DMSO. When this stock is diluted into an aqueous buffer, the solubility of the peptide can decrease dramatically, causing it to crash out of solution. Peptides, especially those with hydrophobic residues, are prone to aggregation in aqueous environments.[7]
Q3: What is the recommended solvent for creating a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.[1][3][8] It is advisable to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can affect solubility.[2]
Q4: How should I store my this compound stock solution and aliquots?
A4: Stock solutions should be stored at -20°C or -80°C.[1][3][4] To avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[7][9] Lyophilized powder should be stored long-term at -20°C in a desiccator.[10]
Troubleshooting Guide
Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The abrupt change in solvent polarity from DMSO to the aqueous buffer is causing the peptide to aggregate and precipitate.
-
Solutions:
-
Optimize the Dilution Process: Instead of adding the buffer to your stock, add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This helps to avoid localized high concentrations of the peptide.[7]
-
Use Co-solvents: If compatible with your assay, consider using a pre-mixed buffer containing a small percentage of an organic co-solvent or other solubilizing agents. However, be mindful of the final concentration of the organic solvent in your assay; for most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
Sonication or Gentle Heating: After dilution, brief sonication or gentle warming (be cautious not to denature other components in your assay) can help to redissolve fine precipitates.[1][3]
-
pH Adjustment: The solubility of peptides is often pH-dependent. Since SPR741 is a cationic peptide, its solubility may be influenced by the pH of the buffer. Experiment with slight adjustments to the buffer pH to see if solubility improves.
-
Issue 2: Inconsistent Results in In Vitro Assays
-
Possible Cause: Incomplete solubilization or aggregation of this compound is leading to variability in the effective concentration in your assays.
-
Solutions:
-
Confirm Complete Dissolution of Stock: Before making dilutions, ensure your this compound is fully dissolved in the stock solvent. If necessary, use sonication to aid dissolution.[3]
-
Prepare Fresh Dilutions: Whenever possible, prepare fresh dilutions of this compound for each experiment from a properly stored, frozen aliquot. Avoid using diluted solutions that have been stored for extended periods, even at 4°C, as aggregation can occur over time.[7]
-
Use Low-Binding Labware: Peptides can adsorb to glass and certain plastic surfaces. Using low-protein-binding polypropylene tubes and plates can help minimize the loss of your compound and improve consistency.[11]
-
Quantitative Data: Solubility of this compound
The following table summarizes the known solubility of this compound in various solvent systems. This data can be used as a starting point for preparing your own solutions.
| Solvent System | Solubility | Notes |
| DMSO | ≥ 117.0 mg/mL (111.2 mM) | Sonication is recommended to aid dissolution.[3] Use of newly opened DMSO is advised due to its hygroscopic nature.[2] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 3.25 mg/mL (3.09 mM) | This co-solvent system can be useful for in vivo studies and some in vitro applications where higher solubility in a complex vehicle is needed.[1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 3.25 mg/mL (3.09 mM) | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a solubilizing agent that can be compatible with various assays.[1] |
| 10% DMSO / 90% Corn Oil | ≥ 3.25 mg/mL (3.09 mM) | Primarily for in vivo formulations.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile DMSO
-
Low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound in the vial (Molecular Weight: 1052.18 g/mol ).[3][8]
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the peptide.
-
If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[3]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C.[1]
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous assay buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the assay buffer.
-
While the buffer is still vortexing, add the required volume of the this compound stock solution dropwise to the buffer to achieve the desired final concentration.
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
Visually inspect the working solution for any signs of precipitation. If a fine precipitate is observed, brief sonication may be attempted.
-
Use the freshly prepared working solution immediately in your assay.
-
Visualizing Workflows and Concepts
Caption: Mechanism of SPR741 as an antibiotic potentiator.
Caption: A logical workflow for troubleshooting solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Antibacterial | TargetMol [targetmol.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocat.com [biocat.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound Supplier | CAS | AOBIOUS [aobious.com]
- 9. genscript.com [genscript.com]
- 10. peptide.com [peptide.com]
- 11. waters.com [waters.com]
Technical Support Center: Overcoming Limitations of SPR741 in Gram-negative Species
Welcome to the technical support center for SPR741. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing SPR741 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, detailed experimental protocols, and key data presented for easy interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to potential problems encountered during experiments with SPR741.
Q1: What is SPR741 and how does it work?
SPR741 is a cationic peptide derived from polymyxin B. It functions as a potentiator or adjuvant, meaning it enhances the activity of other antibiotics against Gram-negative bacteria.[1][2] Its primary mechanism of action is to disrupt the outer membrane of Gram-negative bacteria by interacting with lipopolysaccharide (LPS).[3][4] This disruption increases the permeability of the outer membrane, allowing partner antibiotics to more effectively penetrate the bacterial cell and reach their targets.[4] SPR741 itself has minimal direct antibacterial activity.[2]
Q2: I am not observing the expected potentiation of my partner antibiotic with SPR741. What are the possible reasons?
Several factors can contribute to a lack of potentiation. Here are some common issues and troubleshooting steps:
-
High-Level Resistance to the Partner Antibiotic: SPR741 enhances the entry of the partner drug, but it cannot overcome high-level resistance mechanisms that act downstream. For example, if a bacterial strain is highly resistant to a beta-lactam due to the production of robust carbapenemases, increasing the intracellular concentration of the beta-lactam may not be sufficient to inhibit bacterial growth.[4]
-
Troubleshooting:
-
Confirm the MIC of the partner antibiotic alone against your test isolate. If it is very high, consider using a different partner antibiotic to which the isolate is more susceptible.
-
Investigate the specific resistance mechanisms present in your isolate. This can help in selecting a more appropriate partner antibiotic.
-
-
-
Species-Specific Differences: The potentiation effect of SPR741 can vary between different Gram-negative species. For instance, the extent of potentiation observed in Klebsiella pneumoniae can sometimes be lower than that seen in Escherichia coli.[5] This can be due to variations in the composition and structure of the outer membrane, particularly the LPS.
-
Troubleshooting:
-
Consult literature for data on SPR741's activity against your specific species of interest to set realistic expectations.
-
If possible, include a reference strain (e.g., a susceptible E. coli strain) in your experiments as a positive control for potentiation.
-
-
-
LPS Structural Modifications: The primary target of SPR741 is the LPS in the outer membrane.[3] Modifications to the lipid A portion of LPS, such as the addition of phosphoethanolamine or 4-amino-4-deoxy-L-arabinose, can reduce the negative charge of the outer membrane.[2][6] This can weaken the electrostatic interaction between the cationic SPR741 and the bacterial surface, leading to reduced binding and permeabilization. Such modifications are a known mechanism of resistance to polymyxins.[2][6]
-
Troubleshooting:
-
If you are working with polymyxin-resistant strains, it is possible that the mechanism of resistance also affects SPR741's activity.
-
Consider characterizing the LPS structure of your isolate if you consistently observe poor potentiation.
-
-
-
Experimental Conditions:
-
Media Composition: The presence of divalent cations like Ca²⁺ and Mg²⁺ in the growth media can stabilize the outer membrane of Gram-negative bacteria, potentially reducing the effectiveness of SPR741. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing.[4]
-
Inoculum Size: A very high bacterial inoculum might overwhelm the potentiating effect of SPR741. Standardization of the inoculum is critical for reproducible results.
-
Growth Phase: The susceptibility of bacteria to antibiotics can vary with the growth phase. It is recommended to use bacteria in the exponential growth phase for susceptibility testing.
-
Q3: My checkerboard assay results are inconsistent or difficult to interpret. What should I do?
Inconsistencies in checkerboard assays can arise from several sources.
-
Troubleshooting:
-
Ensure Proper Dilutions: Carefully prepare and verify the concentrations of your stock solutions and serial dilutions.
-
Standardize Inoculum: Prepare the bacterial inoculum to the recommended density (e.g., 0.5 McFarland standard) to ensure consistency between experiments.
-
Appropriate Controls: Include wells with each drug alone to determine their individual MICs, as well as a growth control well without any antibiotic.
-
Incubation Time and Temperature: Adhere to the recommended incubation time (typically 16-20 hours) and temperature (35-37°C).
-
Visual Reading: When reading the plate, use a consistent light source and background. A microplate reader can provide more objective results by measuring the optical density (OD).
-
Q4: Can efflux pumps limit the activity of SPR741?
SPR741 can potentiate antibiotics that are substrates of efflux pumps like the AcrAB-TolC system in E. coli, effectively helping to circumvent this resistance mechanism by increasing the intracellular drug concentration.[7] However, if efflux is the primary and highly efficient mechanism of resistance for the partner antibiotic, the potentiation by SPR741 might be limited.
Quantitative Data Summary
The following tables summarize the potentiation effect of SPR741 in combination with various antibiotics against different Gram-negative species. The data is presented as Minimum Inhibitory Concentration (MIC) values in µg/mL.
Table 1: Potentiation of Various Antibiotics by SPR741 against E. coli
| Antibiotic | MIC alone (µg/mL) | MIC with SPR741 (8 µg/mL) (µg/mL) | Fold Reduction | Reference |
| Azithromycin | >16 | 2-4 | ≥4-8 | [8] |
| Clarithromycin | >64 | 0.016 | >4000 | [5] |
| Erythromycin | >32 | 0.03 | >1000 | [5] |
| Rifampin | 16 | 0.002 | 8000 | [5] |
| Minocycline | 0.5-2 | 0.5-2 | 1 | [8] |
| Doxycycline | 32 | 32 | 1 | [8] |
Table 2: Potentiation of Various Antibiotics by SPR741 against K. pneumoniae
| Antibiotic | MIC alone (µg/mL) | MIC with SPR741 (8 µg/mL) (µg/mL) | Fold Reduction | Reference |
| Azithromycin | >16 | 4 | ≥4 | [8] |
| Clarithromycin | >64 | 0.5 | >128 | [5] |
| Rifampin | 16 | 0.5 | 32 | [5] |
| Minocycline | 8 | 0.5 | 16 | [8] |
| Doxycycline | 32-64 | 16-32 | 2 | [9] |
Table 3: Potentiation of Various Antibiotics by SPR741 against A. baumannii
| Antibiotic | MIC alone (µg/mL) | MIC with SPR741 (8 µg/mL) (µg/mL) | Fold Reduction | Reference |
| Clarithromycin | >64 | 1 | >64 | [5] |
| Erythromycin | >64 | 2 | >32 | [5] |
| Rifampin | 2 | 0.06 | 32 | [5] |
| Minocycline | 0.5 | 0.125 | 4 | [10] |
Experimental Protocols
Checkerboard Synergy Assay
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.
Materials:
-
SPR741 and partner antibiotic
-
Bacterial isolate of interest
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Incubator (35-37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Antibiotic Dilutions:
-
Prepare stock solutions of SPR741 and the partner antibiotic at a concentration that is a multiple of the highest concentration to be tested.
-
In a 96-well plate, create a two-dimensional array of concentrations. Typically, serial two-fold dilutions of SPR741 are made along the y-axis (rows), and serial two-fold dilutions of the partner antibiotic are made along the x-axis (columns).
-
Include a row and a column with each antibiotic alone to determine their individual MICs. Also, include a growth control well with no antibiotics.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Reading Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
-
Alternatively, use a microplate reader to measure the optical density (OD) at 600 nm.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:
-
FICI = FIC of Drug A + FIC of Drug B
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpret the results based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Time-Kill Assay
This assay provides a dynamic picture of the antimicrobial activity of a drug combination over time.
Materials:
-
SPR741 and partner antibiotic
-
Bacterial isolate of interest
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes or flasks
-
Shaking incubator (35-37°C)
-
Agar plates for colony counting
-
Sterile saline for dilutions
Procedure:
-
Prepare Bacterial Culture:
-
Inoculate a single colony into CAMHB and grow overnight.
-
Dilute the overnight culture into fresh CAMHB and grow to the early-to-mid exponential phase (e.g., OD₆₀₀ of ~0.2-0.4).
-
Adjust the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in the test flasks.
-
-
Set up Test Conditions:
-
Prepare flasks containing CAMHB with the following conditions:
-
Growth control (no drug)
-
SPR741 alone (at a fixed concentration, e.g., 8 µg/mL)
-
Partner antibiotic alone (at a relevant concentration, e.g., its MIC)
-
SPR741 + partner antibiotic
-
-
-
Incubation and Sampling:
-
Incubate the flasks at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Count:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Visualizations
SPR741 Mechanism of Action
Caption: Mechanism of SPR741-mediated potentiation of a partner antibiotic.
Experimental Workflow for Synergy Testing
Caption: A typical experimental workflow for assessing antibiotic synergy.
Logical Relationship for Troubleshooting Lack of Potentiation
Caption: A decision tree for troubleshooting the absence of SPR741 potentiation.
References
- 1. Molecular basis for the increased polymyxin susceptibility of Klebsiella pneumoniae strains with under-acylated lipid A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cell Membrane Remodeling Mediates Polymyxin B Resistance in Klebsiella pneumoniae: An Integrated Proteomics and Metabolomics Study [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Minocycline and the SPR741 Adjuvant Are an Efficacious Antibacterial Combination for Acinetobacter baumannii Infections [mdpi.com]
Technical Support Center: SPR741 Acetate Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of SPR741 acetate in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter with this compound solutions, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Potentiating Activity | 1. Chemical Degradation: - Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid residues. This is accelerated at neutral to alkaline pH.[1][2][3] - Oxidation: Methionine, cysteine, histidine, tryptophan, and tyrosine residues are susceptible to oxidation.[1][4] - Racemization: Conversion of L-amino acids to D-amino acids, particularly in neutral and acidic media, can alter the peptide's conformation and activity. This is a known degradation pathway for polymyxin B.[5][6] | 1. Optimize Solution pH: - Prepare solutions in a slightly acidic buffer (pH < 5), as polymyxins are generally more stable in acidic conditions.[5][6] - Avoid prolonged storage at neutral or alkaline pH.[5][6]2. Minimize Oxidation: - Use degassed buffers/solvents. - Consider adding antioxidants like methionine or EDTA if compatible with your experimental setup. - Protect solutions from light.3. Control Temperature: - Prepare and use solutions on the same day whenever possible.[1] - For short-term storage, keep solutions at 2-8°C. For longer-term storage, aliquot and freeze at -20°C (for up to one month) or -80°C (for up to six months).[7] Avoid repeated freeze-thaw cycles.[7] |
| Precipitation or Cloudiness in Solution | 1. Aggregation: Peptides can self-associate and form insoluble aggregates, especially at higher concentrations, near the isoelectric point, or due to stress factors like temperature changes or agitation.[8]2. Adsorption: SPR741, being a cationic peptide, may adsorb to glass or plastic surfaces, reducing the concentration in solution. | 1. Adjust Formulation: - Prepare solutions at the intended working concentration to avoid issues from diluting a highly concentrated stock. - Consider including stabilizing excipients such as sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol) in the formulation.[1]2. Proper Handling: - Use low-protein-binding tubes and pipette tips. - Avoid vigorous vortexing or shaking. Mix by gentle inversion. |
| Variability in Experimental Results | 1. Inconsistent Solution Preparation: Minor variations in pH, buffer components, or handling can affect stability and, consequently, activity.2. Degradation During Experiment: Long incubation times at physiological temperatures (e.g., 37°C) and neutral pH can lead to significant degradation.[5][6] | 1. Standardize Protocols: - Use a consistent, documented procedure for solution preparation. - Calibrate pH meters and balances regularly.2. Time-Course Controls: - Include control samples to assess the stability of SPR741 over the duration of your experiment, especially for long incubations. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
For initial reconstitution, sterile water or a slightly acidic buffer is recommended. For long-term storage, it is advisable to prepare aliquots in a buffer that maintains a pH below 5 to enhance stability.[5][6]
2. How should I store my this compound solutions?
For optimal stability, it is best to prepare solutions fresh for each experiment.[1] If storage is necessary, aliquot the solution into low-protein-binding tubes and store at -20°C for up to one month or -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles as this can promote aggregation and degradation.[7]
3. At what pH is this compound most stable?
Based on studies of polymyxin B, from which SPR741 is derived, the molecule is more stable in acidic conditions (pH < 5).[5][6] Degradation is most rapid at neutral pH (around 7.4).[5][6] Therefore, for applications requiring storage in solution, a buffer system that maintains a slightly acidic pH is recommended.
4. Can I lyophilize this compound solutions for long-term storage?
Yes, lyophilization (freeze-drying) is an excellent method for preserving the stability of peptides like SPR741.[1][9][10] Reconstituting a lyophilized powder immediately before use ensures the highest activity. If you are preparing custom formulations, including cryoprotectants like mannitol or sucrose before lyophilization can further improve stability.[9][10]
5. What are the primary degradation pathways for this compound?
As a peptide derivative of polymyxin B, SPR741 is susceptible to several degradation pathways:
-
Chemical Instability: This includes hydrolysis of peptide bonds, racemization of amino acid residues, and oxidation.[2][3][5][6]
-
Physical Instability: This involves changes in the peptide's structure, leading to aggregation, precipitation, or adsorption to surfaces.[2][3]
6. How can I monitor the stability of my this compound solution?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to monitor the concentration of intact SPR741 and detect the formation of degradation products. A well-developed HPLC method can separate the parent compound from any impurities or degradants.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound in solution. This method should be validated for your specific application.
1. Objective: To quantify the concentration of this compound and separate it from potential degradation products over time under various storage conditions.
2. Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Appropriate buffers for stability study (e.g., acetate buffer for pH 4-5, phosphate buffer for pH 7.4)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 60% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
4. Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in water or a suitable buffer. Create a series of dilutions to generate a standard curve (e.g., 10-500 µg/mL).
-
Sample Preparation for Stability Study:
-
Prepare this compound solutions in the buffers and at the concentrations you wish to test.
-
Divide each solution into aliquots for each time point and storage condition (e.g., 4°C, 25°C, 40°C).
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 0, 24, 48, 72 hours), retrieve the respective sample aliquots.
-
Inject the standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the intact SPR741 peak.
-
Use the standard curve to calculate the concentration of SPR741 remaining at each time point.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of SPR741 remaining relative to the initial (time 0) concentration. Stability is often defined as retaining >90% of the initial concentration.
-
Visual Guides
Caption: Troubleshooting decision tree for this compound solution instability.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. books.rsc.org [books.rsc.org]
- 9. itmedicalteam.pl [itmedicalteam.pl]
- 10. itmedicalteam.pl [itmedicalteam.pl]
troubleshooting unexpected results in SPR741 synergy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in synergy studies involving SPR741.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments with SPR741. The questions are designed to pinpoint potential problems and offer actionable solutions.
Question 1: Why am I not observing synergy between SPR741 and my antibiotic of choice against Gram-negative bacteria?
Answer: Several factors could contribute to a lack of synergy. Consider the following possibilities:
-
Inappropriate Partner Antibiotic: SPR741 primarily facilitates the entry of other antibiotics by disrupting the outer membrane of Gram-negative bacteria.[1][2][3] Its potentiation effect is most significant for antibiotics that are typically excluded by this membrane.[4] If the partner antibiotic already has good permeability through the outer membrane, the synergistic effect of SPR741 may be minimal.
-
Bacterial Strain Specificity: The composition and integrity of the bacterial outer membrane can vary between different species and even strains, potentially affecting SPR741's activity.[5]
-
Incorrect SPR741 Concentration: There is an optimal concentration range for SPR741 to effectively permeabilize the outer membrane without causing significant direct antibacterial effects.[2] It is crucial to determine the sub-inhibitory concentration of SPR741 for the specific bacterial strain being tested.
-
Experimental Conditions: The pH, cation concentration (especially Mg²⁺ and Ca²⁺), and protein content of the growth medium can influence the activity of cationic peptides like SPR741.
Question 2: I'm observing antagonism between SPR741 and my test antibiotic. What could be the cause?
Answer: While antagonism with SPR741 is not commonly reported, it is a possible outcome in synergy testing.[6][7] Potential reasons include:
-
High Concentrations of Both Agents: At high concentrations, the individual activities of both SPR741 and the partner antibiotic may saturate their respective targets, masking any synergistic interaction or even leading to antagonism.[8]
-
Competition for Binding Sites: Although unlikely given their different mechanisms of action, it is theoretically possible that at very high concentrations, there could be some form of interference.
-
Artifact of the Assay Method: The checkerboard assay, a common method for synergy testing, can sometimes produce misleading results, particularly due to the use of twofold dilutions.[9] It is advisable to confirm any antagonistic findings with a secondary method, such as a time-kill assay.
Question 3: My results from the checkerboard assay are not reproducible. What steps can I take to improve consistency?
Answer: Reproducibility issues are a known challenge in checkerboard assays.[8][9] To improve the consistency of your results, consider the following:
-
Standardize Inoculum Preparation: Ensure a consistent bacterial density in your inoculum for every experiment. A 0.5 McFarland standard is a common starting point.[10]
-
Precise Pipetting: The checkerboard assay involves numerous dilutions. Use calibrated pipettes and proper technique to minimize errors. Automated liquid handlers can significantly improve precision.[10]
-
Control for Media Variability: Use the same batch of media and supplements for all related experiments to avoid variations in composition that could affect bacterial growth or compound activity.
-
Replicate Experiments: Perform each experiment in triplicate and on different days to ensure the reliability of your findings.
-
Confirm with a Secondary Assay: As mentioned previously, confirming your checkerboard results with a time-kill assay can provide a more dynamic and robust assessment of synergy.[7][11]
Question 4: What is the expected outcome when combining SPR741 with an antibiotic against a bacterial strain that has developed resistance to that antibiotic?
Answer: SPR741 has the potential to restore the activity of an antibiotic against a resistant strain, particularly if the resistance mechanism is related to reduced drug influx due to the outer membrane barrier.[3][4] By permeabilizing the outer membrane, SPR741 can increase the intracellular concentration of the partner antibiotic, potentially overcoming the resistance.[3][12] However, if the resistance is due to other mechanisms, such as enzymatic degradation of the antibiotic (e.g., beta-lactamases) or target modification, the synergistic effect of SPR741 may be less pronounced or absent.[4]
Data Presentation
The following table summarizes the synergistic activity of SPR741 with various antibiotics against different Gram-negative pathogens, as determined by the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is indicative of synergy.[11][13][14]
| Partner Antibiotic | Target Organism | FIC Index | Reference |
| Rifampin | Acinetobacter baumannii (XDR) | 0.14 | [13] |
| Azithromycin | Enterobacteriaceae (MDR) | Not explicitly stated, but significant potentiation observed | [15] |
| Clarithromycin | Klebsiella pneumoniae (XDR/PDR) | Synergistic | [5] |
| Erythromycin | Klebsiella pneumoniae (XDR/PDR) | Synergistic | [5] |
| Clarithromycin & Erythromycin (Triple Combo) | Acinetobacter baumannii (XDR) | Synergistic | [12][16] |
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess antimicrobial synergy.
-
Prepare Stock Solutions: Prepare concentrated stock solutions of SPR741 and the partner antibiotic in an appropriate solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the partner antibiotic along the x-axis and serial twofold dilutions of SPR741 along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include appropriate controls: wells with bacteria and no antimicrobials (growth control), and wells with each antimicrobial alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: After incubation, determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth using the following formula:
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[7]
The interaction is typically interpreted as follows:
Mandatory Visualizations
Caption: Mechanism of SPR741 synergy with a partner antibiotic.
Caption: A logical workflow for troubleshooting unexpected SPR741 synergy results.
References
- 1. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, SPR741 - Evotec [evotec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 6. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triple combination of SPR741, clarithromycin, and erythromycin against Acinetobacter baumannii and its tolerant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SPR741 Efficacy and Experimental Guidance
Welcome to the technical support center for SPR741. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on factors affecting SPR741 efficacy in different growth media and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is SPR741 and how does it work?
SPR741 is a novel antibiotic potentiator, a synthetic analog of polymyxin B. Unlike traditional antibiotics, SPR741 has minimal direct antibacterial activity on its own.[1][2] Its primary mechanism of action is to disrupt the outer membrane of Gram-negative bacteria.[1][2] It interacts with the lipopolysaccharide (LPS) in the outer membrane, increasing its permeability.[3][4] This allows other antibiotics, which might otherwise be unable to penetrate the bacterial cell, to enter and reach their intracellular targets, thus "potentiating" their efficacy.[2][3][5]
Q2: Why is the choice of growth media important for SPR741 experiments?
The composition of the growth medium can significantly impact the efficacy of SPR741. As a cationic peptide, SPR741's interaction with the negatively charged bacterial outer membrane is crucial for its function. Components of the growth media, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), can affect this interaction.
Q3: How do divalent cations (Ca²⁺, Mg²⁺) in the growth media affect SPR741's activity?
Divalent cations play a significant role in stabilizing the outer membrane of Gram-negative bacteria by cross-linking the negatively charged phosphate groups of LPS molecules.[6] High concentrations of Ca²⁺ and Mg²⁺ in the growth medium can compete with cationic molecules like SPR741 for binding sites on the LPS, thereby antagonizing its disruptive effect on the outer membrane.[6] This can lead to a perceived decrease in the potentiation effect of SPR741. Therefore, it is critical to use cation-adjusted media for susceptibility testing.
Q4: What is the recommended growth medium for in vitro testing of SPR741?
For standardized antimicrobial susceptibility testing, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.[7] This medium has a defined concentration of calcium (20-25 mg/L) and magnesium (10-12.5 mg/L), which ensures consistency and reproducibility of results.[8] While other media like Luria-Bertani (LB) broth are used for routine bacterial growth, their variable cation content makes them less suitable for precise efficacy studies with SPR741. For studies aiming to mimic physiological conditions, RPMI 1640 has been used, as it better reflects the host environment.[9]
Troubleshooting Guides
Issue 1: High Variability or Inconsistent MIC Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cation Concentration in Media | Ensure the use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) for all MIC assays. If preparing in-house, verify the final concentrations of Ca²⁺ and Mg²⁺. Different batches of commercial media can have slight variations, so it is advisable to test a quality control strain with a known MIC range.[10] |
| Incorrect Inoculum Preparation | The final inoculum density in the wells should be approximately 5 x 10⁵ CFU/mL. A higher inoculum can lead to falsely elevated MICs. Standardize your inoculum preparation using a spectrophotometer to measure optical density (OD) and confirm with colony counts. |
| Contamination of Cultures or Reagents | Streak bacterial cultures for purity before starting an experiment. Use sterile techniques and reagents throughout the protocol. Include a sterility control (media only) and a growth control (media with inoculum, no drug) in every assay. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions of SPR741 and the partner antibiotic. |
Issue 2: Lack of Expected Synergy in a Checkerboard Assay
| Possible Cause | Troubleshooting Step |
| Suboptimal SPR741 Concentration Range | The potentiation effect of SPR741 is concentration-dependent. Ensure the tested concentration range of SPR741 is appropriate. A common starting point is a fixed concentration of 8 µg/mL, but this may need optimization for different bacterial species or partner antibiotics.[3] |
| Antagonistic Effect of Media Components | As mentioned, high cation concentrations can inhibit SPR741 activity. Re-evaluate the media being used and switch to CAMHB if not already in use. |
| Incorrect Interpretation of FIC Index | The Fractional Inhibitory Concentration (FIC) index is used to quantify synergy. Ensure the correct formula is used (FIC of Drug A + FIC of Drug B) and that the interpretation is standard (Synergy: FICI ≤ 0.5; Additive/Indifference: 0.5 < FICI ≤ 4; Antagonism: FICI > 4).[11] |
| Instability of a Partner Antibiotic | Some antibiotics may be unstable in the experimental conditions (e.g., pH of the medium, incubation time). Check the stability of the partner antibiotic under your assay conditions. |
Issue 3: Inconsistent Killing Kinetics in Time-Kill Assays
| Possible Cause | Troubleshooting Step |
| Bacterial Regrowth | Regrowth after an initial period of killing can occur due to the degradation of the antibiotic, the presence of a resistant subpopulation, or the inoculum effect.[12] Ensure accurate sampling and plating at multiple time points (e.g., 0, 2, 4, 6, 8, 24 hours) to capture the full kinetic profile. |
| Bacteriostatic vs. Bactericidal Effect | A >3-log10 reduction in CFU/mL from the initial inoculum is generally considered bactericidal. If you are not observing this level of killing, the combination may be bacteriostatic under the tested conditions. |
| Inadequate Sampling and Plating | Ensure proper serial dilutions and plating techniques to obtain accurate colony counts. Use appropriate agar plates that support the growth of the test organism. Vortex samples before plating to ensure a homogenous suspension. |
Data Presentation
Table 1: Factors in Growth Media Affecting SPR741 Efficacy
| Media Component | Effect on SPR741 Efficacy | Recommended Action |
| Divalent Cations (Ca²⁺, Mg²⁺) | High concentrations can antagonize SPR741 activity by stabilizing the bacterial outer membrane. | Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) with standardized cation concentrations. |
| Nutrient Richness (e.g., in LB Broth) | Can lead to faster bacterial growth and potentially altered outer membrane composition, which may affect susceptibility. | For susceptibility testing, prefer the standardized composition of CAMHB over nutrient-rich media like LB. |
| Physiological Components (e.g., in RPMI 1640) | Bicarbonate and other components can influence bacterial physiology and drug uptake, potentially providing more clinically relevant data.[9] | Consider using RPMI 1640 for experiments aiming to mimic in vivo conditions, but be aware of potential differences in results compared to standard media.[9][13] |
Table 2: Summary of SPR741 Potentiation with Rifampin against Acinetobacter baumannii
| Strain | Rifampin MIC (µg/mL) | Rifampin MIC with 2.0 µg/mL SPR741 (µg/mL) | Fold Reduction in Rifampin MIC |
| AB5075 | 4.0 | 0.5 | 8 |
Data extracted from a study demonstrating the synergistic activity of SPR741.[4]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Reagents:
-
Prepare stock solutions of SPR741 and the partner antibiotic in a suitable solvent.
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculum Preparation:
-
From an overnight culture plate, suspend several colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial twofold dilutions of SPR741 and the partner antibiotic in CAMHB. The final volume in each well should be 50 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control (inoculum in CAMHB without antibiotics) and a sterility control (CAMHB only).
-
-
Incubation and Reading:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Checkerboard Assay for Synergy Testing
This assay is used to determine the fractional inhibitory concentration (FIC) index and assess synergy.
-
Preparation:
-
Prepare stock solutions and bacterial inoculum as described for the MIC assay.
-
-
Assay Setup:
-
In a 96-well plate, create a two-dimensional array of antibiotic concentrations.
-
Serially dilute Drug A (e.g., partner antibiotic) horizontally across the plate.
-
Serially dilute Drug B (e.g., SPR741) vertically down the plate.
-
The final plate will contain wells with each drug alone and in all possible combinations.
-
Add the standardized bacterial inoculum to each well.
-
-
Incubation and Reading:
-
Incubate and read the plate as for a standard MIC assay.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[11]
-
Time-Kill Assay
This assay evaluates the rate of bacterial killing over time.
-
Preparation:
-
Grow an overnight culture of the test organism in CAMHB.
-
Dilute the overnight culture in fresh, pre-warmed CAMHB to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare flasks or tubes with CAMHB containing:
-
No drug (growth control)
-
SPR741 alone at a specific concentration
-
Partner antibiotic alone at a specific concentration (e.g., at its MIC)
-
The combination of SPR741 and the partner antibiotic
-
-
Inoculate each flask with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
Incubate the cultures at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
Perform serial tenfold dilutions in sterile saline or PBS.
-
Plate the appropriate dilutions onto agar plates (e.g., Mueller-Hinton Agar).
-
-
Incubation and Counting:
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is often defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Visualizations
Caption: Mechanism of action of SPR741 as an antibiotic potentiator.
Caption: Workflow for in vitro evaluation of SPR741 efficacy.
Caption: Logical workflow for troubleshooting SPR741 experiments.
References
- 1. synergy-assessed-by-checkerboard-a-critical-analysis - Ask this paper | Bohrium [bohrium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, SPR741 - Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. Potent synergy and sustained bactericidal activity of polymyxins combined with Gram-positive only class of antibiotics versus four Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synergistic Killing of Polymyxin B in Combination With the Antineoplastic Drug Mitotane Against Polymyxin-Susceptible and -Resistant Acinetobacter baumannii: A Metabolomic Study [frontiersin.org]
- 9. Antimicrobial Susceptibility Testing Performed in RPMI 1640 Reveals Azithromycin Efficacy against Carbapenem-Resistant Acinetobacter baumannii and Predicts In Vivo Outcomes in Galleria mellonella - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cation Concentration Variability of Four Distinct Mueller-Hinton Agar Brands Influences Polymyxin B Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Increased susceptibility to azithromycin of Pseudomonas aeruginosa biofilms using RPMI 1640 testing media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in SPR741 Activity Against Clinical Isolates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPR741. The information is designed to address common issues and sources of variability encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is SPR741 and how does it work?
A1: SPR741 is a novel polymyxin B analogue that functions as an antibiotic potentiator.[1][2][3] It has minimal direct antibacterial activity on its own.[1][4] Its primary mechanism of action is to disrupt the outer membrane of Gram-negative bacteria, increasing its permeability.[1][5][6] This allows co-administered antibiotics, which might otherwise be ineffective against these pathogens, to penetrate the bacterial cell and reach their intracellular targets.[4][5][7]
Q2: Why am I seeing significant variability in the potentiation effect of SPR741 across different clinical isolates?
A2: Variability in SPR741's potentiation activity is expected and can be attributed to several factors inherent to the clinical isolates being tested. These include:
-
Bacterial Species and Strain: Different Gram-negative species (Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, etc.) and even different strains within the same species can exhibit varying susceptibility to outer membrane disruption by SPR741.[7][8]
-
Genetic Background of Isolates: The presence of intrinsic or acquired resistance mechanisms in clinical isolates can significantly impact the efficacy of the partner antibiotic, even with enhanced membrane permeability.[6] For example, the presence of specific efflux pumps or antibiotic-modifying enzymes can still render the combination ineffective.[5]
-
Lipopolysaccharide (LPS) Structure: The composition of the LPS in the outer membrane can influence the interaction with SPR741. Truncations in the LPS core have been shown to sensitize E. coli to SPR741.[1][2]
-
Partner Antibiotic: The choice of the co-administered antibiotic is a critical factor. SPR741 shows different levels of potentiation with various antibiotic classes.[7][9]
Q3: Which antibiotics are known to be potentiated by SPR741?
A3: SPR741 has been shown to potentiate the activity of a broad range of antibiotics against Gram-negative bacteria, particularly those that are typically excluded by the outer membrane. Significant potentiation has been observed with macrolides (azithromycin, clarithromycin, erythromycin), rifampin, fusidic acid, and others.[7][9] The level of potentiation can be substantial, with reported reductions in the Minimum Inhibitory Concentration (MIC) of the partner antibiotic by 32- to over 8,000-fold in some cases.[7]
Q4: Does SPR741 have any intrinsic antibacterial activity?
A4: SPR741 is designed to have minimal intrinsic antibacterial activity.[1][4] Its primary role is to act as a potentiator.[5] High concentrations may exhibit some direct antimicrobial effects, but its utility lies in its ability to enhance the efficacy of other antibiotics at clinically relevant concentrations.[1]
Troubleshooting Guide
Issue 1: Inconsistent MIC reduction of the partner antibiotic in the presence of SPR741.
| Possible Cause | Troubleshooting Step |
| Suboptimal SPR741 Concentration | The potentiation effect of SPR741 is concentration-dependent.[1] Perform a checkerboard assay to determine the optimal concentration of SPR741 for your specific isolate and partner antibiotic. A fixed concentration of 8 µg/mL has been commonly used in studies.[8] |
| Inherent Resistance of the Isolate | The clinical isolate may possess resistance mechanisms to the partner antibiotic that are independent of outer membrane permeability (e.g., target modification, enzymatic inactivation).[7] Confirm the resistance profile of your isolate to the partner antibiotic alone. Consider testing a different class of antibiotic with SPR741. |
| Experimental Variability | Ensure consistent inoculum preparation (bacterial density), accurate serial dilutions of both SPR741 and the partner antibiotic, and proper incubation conditions as per CLSI guidelines. |
| Medium Composition | Cation concentration in the growth medium can influence the activity of cationic peptides like SPR741. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing. |
Issue 2: High variability in results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation | Inconsistent starting bacterial density can lead to variable results. Standardize your inoculum preparation using a spectrophotometer to measure optical density (OD) or by performing colony counts. |
| Pipetting Errors | Inaccurate pipetting during serial dilutions or when adding reagents to microtiter plates is a common source of error. Calibrate your pipettes regularly and use proper pipetting techniques. |
| Plate Edge Effects | Evaporation from the outer wells of a microtiter plate can concentrate the reagents and affect bacterial growth. Avoid using the outermost wells for critical experiments or ensure proper plate sealing to minimize evaporation. |
Quantitative Data Summary
Table 1: In Vitro Potentiation of Rifampin by SPR741 against Acinetobacter baumannii
| Strain | Rifampin MIC (µg/mL) | SPR741 Concentration (µg/mL) | Rifampin MIC with SPR741 (µg/mL) | Fold Reduction in Rifampin MIC |
| AB5075 | 4.0 | 2.0 | 0.5 | 8 |
Data extracted from Zurawski et al., 2017.[10]
Table 2: Potentiation of Various Antibiotics by SPR741 against Reference Strains
| Antibiotic | Organism | Antibiotic MIC Alone (µg/mL) | Potentiation Factor at 8 µg/mL SPR741 |
| Rifampin | E. coli ATCC 25922 | 16 | 8,192 |
| Rifampin | K. pneumoniae ATCC 43816 | 16 | 32 |
| Rifampin | A. baumannii NCTC 12156 | 2 | 32 |
| Clarithromycin | E. coli ATCC 25922 | >64 | >512 |
| Clarithromycin | K. pneumoniae ATCC 43816 | >64 | >512 |
| Clarithromycin | A. baumannii NCTC 12156 | 32 | 256 |
| Azithromycin | E. coli ATCC 25922 | >64 | >128 |
| Azithromycin | K. pneumoniae ATCC 43816 | >64 | >128 |
Data from Corbett et al., 2017.[7] Potentiation factor represents the fold-reduction in the MIC of the partner antibiotic.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
SPR741 and partner antibiotic stock solutions
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
Procedure:
-
Prepare serial two-fold dilutions of the partner antibiotic in CAMHB in the wells of a 96-well plate.
-
In a separate set of wells, prepare serial dilutions of SPR741.
-
For combination testing, prepare serial dilutions of the partner antibiotic in CAMHB containing a fixed, sub-inhibitory concentration of SPR741 (e.g., 8 µg/mL).
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
2. Checkerboard Assay for Synergy Testing
This assay is used to systematically evaluate the interaction between two antimicrobial agents.
Procedure:
-
In a 96-well plate, prepare serial two-fold dilutions of the partner antibiotic along the x-axis (e.g., columns 1-10).
-
Prepare serial two-fold dilutions of SPR741 along the y-axis (e.g., rows A-G).
-
This creates a matrix of wells containing various combinations of concentrations of both agents.
-
Add the standardized bacterial inoculum to each well.
-
Include appropriate controls (growth, sterility, and each agent alone).
-
Incubate as described for the MIC assay.
-
Determine the MIC of each agent in every combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.
Visualizations
Caption: Mechanism of SPR741 potentiation of antibiotics.
Caption: Workflow for assessing SPR741 synergy.
Caption: SPR741-induced Rcs signaling cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPR741 - Wikipedia [en.wikipedia.org]
- 4. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Evaluation of Antimicrobial Effects of a New Polymyxin Molecule (SPR741) When Tested in Combination with a Series of β-Lactam Agents Against a Challenge Set of Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Activity Analysis of a New Polymyxin, SPR741, Tested in Combination with Antimicrobial Agents against a Challenge Set of Enterobacteriaceae, Including Molecularly Characterized Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Non-Specific Binding of SPR741 in Assays
Welcome to the technical support center for SPR741. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the reduction of non-specific binding (NSB) in assays involving SPR741.
SPR741 is a novel polymyxin B analogue designed to potentiate the activity of other antibiotics against Gram-negative bacteria.[1] Its chemical structure, which includes a reduction in net positive charge and the absence of a fatty acyl tail compared to polymyxin B, is optimized to reduce toxicity.[1][2] However, like many cationic peptides, SPR741 can be susceptible to non-specific binding, which can interfere with assay accuracy and reproducibility.[3][4]
This guide offers systematic approaches to identify and minimize NSB, ensuring high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is SPR741 and why is it prone to non-specific binding?
A1: SPR741 is a polymyxin B analogue that perturbs the outer membrane of Gram-negative bacteria, enhancing the efficacy of other antibiotics.[1] It possesses a polycationic peptide core, which, despite modifications to reduce net charge, can still engage in electrostatic and hydrophobic interactions with negatively charged or hydrophobic surfaces.[1][5] This can lead to non-specific binding with assay components like plastic plates, sensor surfaces, and various biological molecules.[4][6][7]
Q2: What are the common consequences of high non-specific binding?
A2: High non-specific binding can lead to several issues that compromise data quality:
-
High Background Signal: In assays like ELISA, this results in high optical density readings in negative control wells, reducing the signal-to-noise ratio and overall assay sensitivity.[8]
-
Inaccurate Kinetic Data: In biophysical assays like Surface Plasmon Resonance (SPR), NSB contributes a false positive signal, inflating the measured response and leading to incorrect calculations of binding affinity and kinetics.[6][9]
-
Poor Reproducibility: High variability between wells, plates, and experimental runs is a common outcome of uncontrolled non-specific interactions.[10]
Q3: What are the primary factors influencing SPR741 non-specific binding?
A3: The main drivers of non-specific binding are molecular forces between the analyte (SPR741) and various surfaces.[3] Key factors include:
-
Electrostatic Interactions: Attraction between the positively charged SPR741 and negatively charged surfaces (e.g., carboxylated sensor chips, untreated polystyrene plates).[2][3]
-
Hydrophobic Interactions: Interactions between non-polar regions of SPR741 and hydrophobic surfaces of plasticware or other assay components.[3]
-
Assay Buffer Conditions: The pH and ionic strength of the buffer can significantly alter the charge of both SPR741 and interacting surfaces, influencing NSB.[3][4][11]
-
Insufficient Blocking: Failure to adequately block all unoccupied binding sites on a surface allows SPR741 to adhere non-specifically.[4]
Troubleshooting Guide: Plate-Based and Biophysical Assays
This section provides specific solutions for common issues encountered during experiments with SPR741.
Issue: High Background Signal in Plate-Based Assays (e.g., ELISA, Cell-Based Assays)
High background is often caused by SPR741 binding directly to the microplate surface or other assay components.
Solution A: Optimize the Blocking Step
The blocking buffer's role is to saturate all potential non-specific binding sites on the assay plate.[8]
Experimental Protocol 1: Screening for the Optimal Blocking Agent
-
Preparation: Prepare a series of different blocking agents at various concentrations in your assay buffer (e.g., PBS or TBS).
-
Coating: Add the blocking solutions to the wells of a microplate and incubate for 1-2 hours at room temperature or overnight at 4°C.[8]
-
Washing: Wash the wells thoroughly with an appropriate wash buffer (e.g., PBST) to remove the unbound blocking agent.[4][10]
-
Test for NSB: Add SPR741 (at the concentration used in your assay) to the blocked wells. Include a control with no blocking agent.
-
Incubation and Washing: Incubate for the standard assay time, then wash extensively to remove unbound SPR741.
-
Detection: Use your assay's detection method to quantify the amount of bound SPR741.
-
Analysis: Compare the signal from the different blocked wells. The optimal blocking agent will yield the lowest signal.
Table 1: Comparison of Common Blocking Agents and Additives
| Blocking Agent/Additive | Typical Concentration | Primary Mechanism of Action | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Coats surface with protein to prevent adsorption.[12] Can also shield the analyte.[6] | A standard and effective blocking agent. Higher concentrations (up to 5%) may be necessary.[8] |
| Non-fat Dry Milk | 5% (w/v) | Contains a mixture of proteins (like casein) that block non-specific sites.[12] | Cost-effective but may contain endogenous enzymes that can interfere with some assays. |
| Normal Serum | 5-10% (v/v) | Blocks non-specific sites, particularly useful for reducing secondary antibody cross-reactivity. | Use serum from the same species as the secondary antibody. |
| Tween-20 (Non-ionic Surfactant) | 0.05-0.1% (v/v) | Disrupts hydrophobic interactions.[6][11] Prevents sticking to plasticware.[6][9] | Often included in wash buffers and can be added to blocking/assay buffers.[8] |
| High Salt Concentration (NaCl) | 150 mM - 500 mM | Shields electrostatic interactions between charged molecules and surfaces.[3][6][11] | Effective for charge-based NSB. Test for impact on specific binding. |
Solution B: Modify the Assay Buffer
Adjusting the buffer's pH and ionic strength can significantly reduce NSB.[4][7]
Experimental Protocol 2: Optimizing Buffer Conditions
-
pH Adjustment: Prepare your assay buffer at a range of pH values (e.g., from 6.0 to 8.0). The goal is to find a pH that minimizes the charge-based attraction between SPR741 and the surface without compromising your specific interaction.[3][6][11]
-
Ionic Strength Adjustment: Prepare buffers with increasing concentrations of NaCl (e.g., 150 mM, 250 mM, 500 mM).[3]
-
Test for NSB: Using a plate blocked with a standard agent (e.g., 3% BSA), add SPR741 diluted in each of the test buffers.
-
Incubate, Wash, and Detect: Follow your standard assay procedure.
-
Analysis: Identify the buffer condition (pH and salt concentration) that provides the best signal-to-noise ratio.
Issue: Poor Reproducibility in Biophysical Assays (e.g., Surface Plasmon Resonance - SPR)
In SPR, NSB of an analyte to the sensor surface or reference flow cell can make data interpretation impossible.[3]
Solution A: Buffer Optimization and Additives
The principles are similar to plate-based assays but require higher precision.
-
Adjust pH: Modify the running buffer pH to be near the isoelectric point of your analyte to minimize charge-based interactions.[3][11]
-
Increase Ionic Strength: Increasing the salt concentration in the running buffer can shield electrostatic interactions causing NSB.[3][6]
-
Add Surfactants: Including a low concentration (e.g., 0.05%) of a non-ionic surfactant like Tween-20 in the running buffer can mitigate hydrophobic interactions.[6]
-
Use Blocking Proteins: Adding BSA (e.g., 0.1% - 1%) to the running buffer can act as a carrier protein and reduce binding to the sensor surface and tubing.[6][9]
Solution B: Utilize a Reference Surface
A proper reference surface is crucial for subtracting out NSB and buffer effects.
-
Preliminary Test: Before immobilizing your ligand, inject SPR741 over the bare, activated, and deactivated sensor surface to assess the baseline level of NSB.[3]
-
Reference Flow Cell: The reference flow cell should be treated identically to the active cell (including activation and deactivation) but without the immobilized ligand. This allows for the real-time subtraction of any NSB to the surface chemistry itself.
Visual Guides and Workflows
Troubleshooting Workflow
This diagram outlines a logical progression for troubleshooting high non-specific binding.
Caption: A troubleshooting workflow for diagnosing and reducing high non-specific binding.
Mechanism of Non-Specific Binding and Mitigation
This diagram illustrates how electrostatic interactions cause NSB and how buffer modifications can prevent it.
Caption: Mechanism of charge-based non-specific binding and its prevention by high salt buffer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 4. benchchem.com [benchchem.com]
- 5. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 8. arp1.com [arp1.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. sinobiological.com [sinobiological.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unlocking Antibiotic Synergy: A Comparative Analysis of SPR741 in Combination Therapy
For researchers, scientists, and drug development professionals, the challenge of antimicrobial resistance is a constant battle. SPR741, a novel polymyxin B derivative, has emerged as a promising potentiator molecule, capable of reviving the efficacy of existing antibiotics against multi-drug resistant Gram-negative bacteria. This guide provides a comparative analysis of SPR741's synergistic activity with different antibiotic classes, supported by experimental data and detailed methodologies.
SPR741 acts by disrupting the outer membrane of Gram-negative bacteria, thereby increasing its permeability to other antibiotics that would otherwise be ineffective.[1][2] This mechanism allows for a potent synergistic effect, enhancing the antibacterial activity of various drug classes.
Comparative Synergy of SPR741 with Various Antibiotic Classes
The synergistic potential of SPR741 has been evaluated in combination with several classes of antibiotics against clinically relevant pathogens such as Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli. The following tables summarize the quantitative data from these studies, highlighting the significant enhancement of antibiotic activity in the presence of SPR741.
Macrolides (Erythromycin, Clarithromycin)
Studies have demonstrated strong synergistic activity when SPR741 is combined with macrolides against extensively drug-resistant (XDR) and pandrug-resistant (PDR) K. pneumoniae and A. baumannii.[3][4]
| Pathogen | Antibiotic Combination | Key Findings | Reference |
| XDR/PDR K. pneumoniae | SPR741 + Erythromycin (E) + Clarithromycin (CLA) | Triple combination showed the most effective bactericidal activity, reducing bacterial count by 2.88 Log10 CFU/mL at 6 hours.[3] | [3] |
| XDR/PDR K. pneumoniae | SPR741 + CLA or E | Fractional Inhibitory Concentration Index (FICI) values indicated synergy (e.g., FICI for SPR741 + CLA was 0.187).[3] | [3] |
| XDR A. baumannii | SPR741 + CLA + E | Significant synergy observed, with potent antimicrobial activity at concentrations of 8/10/10 µg/ml for one strain and 10/16/10 µg/ml for another.[4] | [4] |
Rifampin
The combination of SPR741 and rifampin has shown significant efficacy against XDR A. baumannii.[5][6]
| Pathogen | Antibiotic Combination | Key Findings | Reference |
| XDR A. baumannii (AB5075) | SPR741 + Rifampin | 8-fold reduction in the MIC of rifampin (from 4.0 to 0.5 µg/ml) in the presence of 2.0 µg/ml SPR741, resulting in an FICI of 0.14.[5][6] | [5][6] |
| XDR A. baumannii (in vivo) | SPR741 + Rifampin | A 2.0-log10 reduction in bacterial burden in a murine pulmonary model compared to rifampin alone.[5][6] The combination also led to a 90% survival rate in an aggressive infection model.[5][6] | [5][6] |
Other Antibiotic Classes
SPR741 has also been shown to potentiate the activity of other antibiotics, including tetracyclines and β-lactams.
| Antibiotic Class | Key Findings | Reference |
| Tetracyclines (Minocycline) | Synergistic effect observed against A. baumannii in time-kill assays.[7] | [7] |
| β-Lactams (Temocillin, Mecillinam) | At a fixed concentration of 8 mg/L, SPR741 decreased the MICs of piperacillin-tazobactam-susceptible strains of E. coli, K. pneumoniae, and E. cloacae by 4- to 48-fold.[8] The temocillin MIC50 and MIC90 against KPC-producing E. coli were 8- to 16-fold lower with SPR741.[8] | [8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of SPR741's synergistic activity.
Checkerboard Assay
The checkerboard assay is utilized to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic effect of two antimicrobial agents.
-
Preparation of Antibiotic Solutions: Stock solutions of SPR741 and the partner antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: A 96-well microtiter plate is used. Along the x-axis, decreasing concentrations of the partner antibiotic are added. Along the y-axis, decreasing concentrations of SPR741 are added. This creates a matrix of wells with various combinations of the two drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 1x10^6 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Reading Results: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection for turbidity or by measuring the optical density at 630 nm (OD630).
-
FICI Calculation: The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 1, indifference as 1 < FICI ≤ 4, and antagonism as FICI > 4.[3]
Time-Kill Assay
Time-kill assays assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Bacterial Culture Preparation: A single colony of the test organism is inoculated into broth and grown overnight at 37°C with shaking. The culture is then diluted to a starting concentration of approximately 1x10^6 CFU/mL.
-
Drug Exposure: The bacterial suspension is exposed to the antibiotics alone and in combination at specified concentrations (e.g., at their respective MICs or sub-MICs). A growth control without antibiotics is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition to visualize the killing kinetics. A ≥2-log10 decrease in CFU/mL compared to the starting inoculum is considered bactericidal.[3][5][7]
Murine Infection Models
In vivo efficacy is often evaluated using murine infection models, such as the neutropenic thigh or pulmonary infection models.
-
Induction of Neutropenia (for thigh model): Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[9]
-
Infection: A defined inoculum of the bacterial pathogen is injected into the thigh muscle or instilled into the lungs.
-
Treatment: At a specified time post-infection, treatment is initiated with SPR741, the partner antibiotic, or the combination, administered via a clinically relevant route (e.g., intravenous or subcutaneous).
-
Assessment of Efficacy:
-
Toxicity Assessment: To evaluate the safety of the combination therapy, blood samples may be collected for biochemical and hematological analysis, and major organs can be examined for histopathological changes.[3]
Visualizing the Science
The following diagrams illustrate the experimental workflow for assessing synergy and the proposed mechanism of action of SPR741.
Caption: Workflow for evaluating SPR741 synergy.
Caption: Proposed mechanism of SPR741 synergy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 4. Triple combination of SPR741, clarithromycin, and erythromycin against Acinetobacter baumannii and its tolerant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Minocycline and the SPR741 Adjuvant Are an Efficacious Antibacterial Combination for Acinetobacter baumannii Infections [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo Efficacy of Novel Antimicrobial Peptide Spr741 and Rifampicin - Evotec [evotec.com]
A Comparative Analysis of SPR741 and PMBN: Unveiling Their Potentiation Effects on Antibiotics Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. One promising strategy to combat these resilient pathogens is the use of potentiators, molecules that can restore or enhance the efficacy of existing antibiotics. This guide provides a detailed comparison of two such potentiators: SPR741 and polymyxin B nonapeptide (PMBN). Both are derivatives of polymyxin B, yet they exhibit distinct mechanisms and potentiating capabilities.
Differentiating the Mechanisms of Action
SPR741 and PMBN, while both derived from polymyxin B, interact with the Gram-negative bacterial cell envelope in fundamentally different ways. SPR741's action is primarily focused on the outer membrane, causing significant disorder and increasing its permeability to other drugs.[1] Crucially, it has a minimal depolarizing effect on the cytoplasmic membrane.[1] In contrast, PMBN disrupts both the outer and cytoplasmic membranes, a characteristic it shares with its parent compound, polymyxin B.[1]
This difference in membrane activity is a key distinguishing feature. The targeted action of SPR741 on the outer membrane is a result of medicinal chemistry efforts to reduce the toxicity associated with polymyxins, which is often linked to cytoplasmic membrane damage.[1]
Binding Affinity to Lipopolysaccharide (LPS)
The initial interaction of these potentiators with the bacterial cell is the binding to lipopolysaccharide (LPS), a major component of the Gram-negative outer membrane. Comparative studies have shown a clear hierarchy in binding affinity. Polymyxin B (PMB) exhibits the highest affinity for LPS, followed by PMBN, and then SPR741.[1] The reduced positive charge of SPR741 is thought to contribute to its lower LPS binding affinity compared to PMBN and PMB.[1]
Quantitative Comparison of Membrane Interactions
The distinct effects of SPR741 and PMBN on the bacterial membranes have been quantified in various studies. The following table summarizes key comparative data on their membrane-disrupting activities.
| Parameter | SPR741 | PMBN | Reference |
| Outer Membrane Perturbation | Causes substantial disorder and undulations. | Increases outer membrane permeability. | [1] |
| Cytoplasmic Membrane Depolarization | Minimal to no effect. | Causes significant depolarization. | [1] |
| LPS Binding Affinity | Lower than PMBN and PMB. | Higher than SPR741, but lower than PMB. | [1] |
Potentiation of Antibiotic Activity: A Comparative Overview
While direct, head-to-head quantitative comparisons of the antibiotic potentiation effects of SPR741 and PMBN across a wide range of antibiotics and bacterial strains in single studies are limited, the available evidence allows for a comparative assessment.
One study directly comparing their synergistic effects with macrolide antibiotics against Klebsiella pneumoniae found that SPR741 exhibited synergy, whereas PMBN showed only additive or indifferent effects. This suggests that for certain antibiotic classes and pathogens, SPR741 may be a more effective potentiator.
The following tables summarize the potentiation effects of SPR741 and PMBN from various studies. It is important to note that the experimental conditions may vary between studies, and direct comparison of the magnitude of MIC reduction should be made with caution.
SPR741: In Vitro Potentiation of Antibiotics
| Antibiotic | Bacterial Species | MIC Fold Reduction (in the presence of SPR741) | Reference |
| Rifampin | Acinetobacter baumannii | 8 | [2] |
| Clarithromycin | E. coli, K. pneumoniae, A. baumannii | ≥32 | [3] |
| Azithromycin | E. coli, K. pneumoniae | ≥32 | [3] |
| Minocycline | K. pneumoniae | - | [4] |
| Ciprofloxacin | - | - | - |
| Meropenem | - | - | - |
PMBN: In Vitro Potentiation of Antibiotics
| Antibiotic | Bacterial Species | Observations | Reference |
| Novobiocin | Escherichia coli, Klebsiella pneumoniae | Sensitizes bacteria to novobiocin. | [5] |
| Aztreonam | Escherichia coli | Potentiates the effect of aztreonam. | [6] |
| Meropenem | Gram-negative bacteria | Improves eradication of persister cells. | [7] |
| Ciprofloxacin | Gram-negative bacteria | Improves eradication of persister cells. | [7] |
Experimental Protocols
A variety of in vitro assays are employed to evaluate and compare the potentiation effects of compounds like SPR741 and PMBN. Below are summaries of the key experimental methodologies.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two compounds.
-
Preparation of Reagents: Stock solutions of the antibiotic and the potentiator (SPR741 or PMBN) are prepared and serially diluted.
-
Assay Setup: In a 96-well microtiter plate, the antibiotic is serially diluted along the x-axis, and the potentiator is serially diluted along the y-axis.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., E. coli, K. pneumoniae, A. baumannii).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The minimum inhibitory concentration (MIC) of each compound alone and in combination is determined by visual inspection of bacterial growth. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) Synergy is typically defined as an FICI of ≤ 0.5.
Outer Membrane Permeabilization Assay (NPN Uptake Assay)
This assay measures the ability of a compound to disrupt the outer membrane, allowing the fluorescent probe 1-N-phenylnaphthylamine (NPN) to enter the hydrophobic interior of the membrane and fluoresce.
-
Bacterial Cell Preparation: Bacterial cells are grown to mid-log phase, harvested, washed, and resuspended in a buffer.
-
Assay Procedure: The cell suspension is incubated with NPN. The baseline fluorescence is measured.
-
Addition of Potentiator: The potentiator (SPR741 or PMBN) is added to the cell suspension.
-
Fluorescence Measurement: The increase in fluorescence intensity is monitored over time. A greater increase in fluorescence indicates a higher degree of outer membrane permeabilization.
Cytoplasmic Membrane Depolarization Assay
This assay assesses the effect of a compound on the integrity of the cytoplasmic membrane using a membrane potential-sensitive dye.
-
Cell Loading: Bacterial cells are loaded with a fluorescent dye that accumulates in the cytoplasm in a membrane potential-dependent manner.
-
Addition of Potentiator: The potentiator is added to the dye-loaded cells.
-
Fluorescence Monitoring: Depolarization of the cytoplasmic membrane leads to the release of the dye and a change in fluorescence, which is monitored over time.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of SPR741 and PMBN and a typical experimental workflow for evaluating antibiotic potentiation.
Caption: Mechanism of SPR741 potentiation.
Caption: Mechanism of PMBN potentiation.
Caption: Workflow for synergy testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy by Perturbing the Gram-Negative Outer Membrane: Opening the Door for Gram-Positive Specific Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Antimicrobial Effects of a New Polymyxin Molecule (SPR741) When Tested in Combination with a Series of β-Lactam Agents Against a Challenge Set of Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of SPR741 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potentiating Power of SPR741: A Head-to-Head Comparison of Antibiotic Combinations in Preclinical Infection Models
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to modern medicine. A promising strategy to combat these resilient pathogens is the use of potentiators, molecules that can restore or enhance the activity of existing antibiotics. SPR741, a novel polymyxin B derivative, has emerged as a frontrunner in this class. By disrupting the outer membrane of Gram-negative bacteria, SPR741 facilitates the entry of co-administered antibiotics, thereby broadening their spectrum and increasing their potency.[1][2][3][4] This guide provides a head-to-head comparison of the in vivo efficacy of various SPR741-antibiotic combinations in animal infection models, supported by experimental data and detailed methodologies.
Mechanism of Action: SPR741 as a "Key" to the Bacterial Fortress
SPR741 acts by binding to the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[1] This interaction perturbs the membrane's integrity, creating transient openings that allow other antibiotic molecules, which would otherwise be blocked, to penetrate the cell and reach their intracellular targets.[1][2][4] Unlike its parent compound, polymyxin B, SPR741 has been chemically modified to reduce its intrinsic antibacterial activity and nephrotoxicity, positioning it as a safer adjuvant in combination therapies.[5][6][7]
Caption: SPR741 disrupts the outer membrane, enabling partner antibiotics to reach their targets.
Head-to-Head Efficacy in Murine Infection Models
The following sections summarize the in vivo efficacy of SPR741 in combination with various antibiotics against key Gram-negative pathogens. The data is compiled from studies utilizing standardized murine infection models, primarily the neutropenic thigh and pulmonary infection models.
SPR741 with Rifampin
The combination of SPR741 and rifampin has demonstrated significant efficacy against a range of challenging Gram-negative pathogens, including carbapenemase-producing strains.
Table 1: In Vivo Efficacy of SPR741 + Rifampin in Murine Thigh Infection Model [8]
| Bacterial Strain | SPR741 Dose (mg/kg) | Rifampin Dose (mg/kg) | Change in Bacterial Burden (log10 CFU/thigh) vs. Control |
| E. coli ATCC 25922 | ≤20 | Varied | >2.2 log reduction below stasis |
| K. pneumoniae IR60 (blaNDM-1) | ≤20 | Varied | >3.7 log reduction below stasis |
| E. cloacae Kp114 (blaKPC) | ≤20 | Varied | >4.7 log reduction below stasis |
| K. pneumoniae ATCC BAA 2146 (blaNDM-1) | ≤20 | Varied | >1.6 log reduction below stasis |
| A. baumannii ATCC BAA 747 | ≤20 | Varied | >2.9 log reduction below stasis |
Table 2: In Vivo Efficacy of SPR741 + Rifampin in Murine Pulmonary Infection Model [5][6]
| Bacterial Strain | SPR741 Dose (mg/kg) | Rifampin Dose (mg/kg) | Outcome |
| A. baumannii AB5075 (XDR) | 60 (BID) | 5.0 (BID) | 90% survival vs. 50% with rifampin alone and 0% with SPR741 alone or untreated.[5][6] |
| A. baumannii AB5075 (XDR) | 60 (BID) | 5.0 (BID) | ~6.0 log10 CFU/g reduction in lung tissue compared to vehicle control.[5] |
SPR741 with Azithromycin
The combination of SPR741 with azithromycin has shown promise in overcoming intrinsic macrolide resistance in Enterobacteriaceae.
Table 3: In Vivo Efficacy of SPR741 + Azithromycin in Neutropenic Murine Thigh Infection Model [9][10][11]
| Bacterial Isolates (n=30 MDR Enterobacteriaceae) | SPR741 Regimen | Azithromycin Regimen | Key Findings |
| Isolates with AZM MIC ≤16 mg/L (n=11) | Human-Simulated Regimen (HSR) | Human-Simulated Regimen (HSR) | Average reduction of -0.53 ± 0.82 log10 CFU/thigh. Stasis to 1-log kill observed in 9 of 11 isolates (81.8%).[9][11] |
| Isolates with AZM MIC ≥32 mg/L (n=19) | Human-Simulated Regimen (HSR) | Human-Simulated Regimen (HSR) | Average net growth of 1.80 ± 1.41 log10 CFU/thigh. Stasis to 1-log kill achieved in only 1 of 19 isolates (5.3%).[9] |
| All Isolates | Azithromycin alone | Human-Simulated Regimen (HSR) | Net growth of 2.60 ± 0.83 log10 CFU/thigh.[9][11] |
SPR741 with Minocycline
Recent studies have explored the synergy between SPR741 and minocycline, particularly against highly resistant Acinetobacter baumannii.
Table 4: In Vivo Efficacy of SPR741 + Minocycline in Murine Infection Models [7]
| Infection Model | Bacterial Strain | SPR741 Dose (mg/kg) | Minocycline Dose (mg/kg) | Outcome |
| Pulmonary Infection | A. baumannii AB5075 (XDR) | 60 (BID) | 1.0 (BID) | Statistically significant reduction in bacterial burden (~5 log10) compared to untreated animals.[7] |
| Soft Tissue Wound | A. baumannii AB5075::lux (XDR) | 60 (BID) | 1.0 (BID) | Significantly lower bioluminescence (indicating lower bacterial load) compared to untreated controls and monotherapy groups.[7] |
Experimental Protocols
A consistent methodology across studies is crucial for comparative analysis. The following outlines the typical experimental workflows for the murine infection models cited.
Neutropenic Thigh Infection Model
Caption: Workflow for the neutropenic murine thigh infection model.
Detailed Methodology:
-
Induction of Neutropenia: Mice (e.g., ICR or BALB/c) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A typical regimen involves two doses administered on days -4 and -1 relative to infection.[8]
-
Infection: On day 0, mice are infected via intramuscular injection into the lateral thigh muscle with a standardized inoculum of the test bacterium.[8]
-
Treatment: Treatment with SPR741 combinations, monotherapies, or vehicle control is initiated at a specified time post-infection (e.g., 1 hour).[8] Dosing schedules and routes of administration (e.g., subcutaneous, intravenous) vary depending on the study.[8][9]
-
Endpoint Analysis: At a predetermined time (e.g., 9 or 24 hours post-infection), mice are euthanized. The infected thigh muscle is aseptically removed, homogenized, and serially diluted for quantitative culture to determine the bacterial burden (CFU/g of tissue).[8][9]
Murine Pulmonary Infection Model
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, SPR741 - Evotec [evotec.com]
- 4. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane — Brown Lab [brownlab.ca]
- 5. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Minocycline and the SPR741 Adjuvant Are an Efficacious Antibacterial Combination for Acinetobacter baumannii Infections [mdpi.com]
- 8. In vivo Efficacy of Novel Antimicrobial Peptide Spr741 and Rifampicin - Evotec [evotec.com]
- 9. Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of SPR741's Potentiating Activity Against Pandrug-Resistant Klebsiella pneumoniae
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of pandrug-resistant (PDR) Klebsiella pneumoniae (K. pneumoniae) presents a formidable challenge to global health, rendering most conventional antibiotics ineffective. This guide provides an objective comparison of the activity of SPR741, a novel polymyxin B derivative, in combination with other antibiotics against PDR K. pneumoniae. The information herein is supported by experimental data from independent studies, offering researchers, scientists, and drug development professionals a comprehensive overview of SPR741's potential as a potentiating agent.
Executive Summary
SPR741 is an experimental antibiotic that functions as an antibiotic adjuvant.[1] It disrupts the outer membrane of Gram-negative bacteria, thereby enabling other antibiotics to penetrate the bacterial cell more effectively.[1] This guide focuses on the independent verification of SPR741's activity against PDR K. pneumoniae, with a primary focus on its synergistic effects when combined with macrolide antibiotics. While a key study by She et al. (2022) provides extensive data on this topic, this guide also incorporates findings from other independent research to ensure a balanced and objective review.
Mechanism of Action
SPR741, a derivative of polymyxin B, has been designed to have minimal intrinsic antibacterial activity and reduced nephrotoxicity compared to its parent compound.[2][3] Its primary mechanism of action is to interact with and disrupt the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria.[2][3] This disruption increases the permeability of the outer membrane, allowing other co-administered antibiotics, which might otherwise be ineffective, to enter the bacterial cell and reach their targets.
References
Safety Operating Guide
Navigating the Disposal of SPR741 Acetate: A Procedural Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of SPR741 acetate, a cationic peptide derived from polymyxin B. While this compound is not classified as a hazardous substance, its toxicological properties have not been fully investigated, necessitating a cautious and informed approach to its disposal.
Core Safety and Handling Information
Adherence to proper safety protocols is the first step in the responsible management of any chemical compound. The following table summarizes the key safety and handling information for this compound based on available Safety Data Sheet (SDS) information.
| Property | Summary of Information | Citation |
| Hazard Classification | Not a hazardous substance or mixture. | [1] |
| Toxicological Properties | The chemical, physical, and toxicological properties have not been thoroughly investigated. | [1] |
| Carcinogenicity | No ingredient of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA. | [1] |
| Personal Protective Equipment (PPE) | Handle with impervious gloves. Change contaminated clothing. Wash hands after working with the substance. | [1] |
| First Aid Measures | After inhalation: fresh air. In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. After eye contact: rinse out with plenty of water. | [1] |
| Spill Response | Cover drains. Collect, bind, and pump off spills. Take up dry. Dispose of properly. Clean up the affected area. Avoid the generation of dust. | [1] |
Experimental Protocols for Disposal
Given the incomplete toxicological profile of this compound, all waste containing this compound should be managed as chemical waste. The following protocols outline the recommended procedures for different types of this compound waste.
1. Unused or Expired Solid this compound:
-
Segregation: Do not mix with other waste streams.
-
Containment: Keep the compound in its original, tightly closed container. If the original container is compromised, transfer the solid to a new, clean, and compatible container.
-
Labeling: Ensure the container is clearly labeled with "this compound Waste" and the approximate quantity.
-
Storage: Store the waste container in a designated chemical waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
2. Aqueous Solutions Containing this compound:
-
Segregation: Collect all aqueous waste containing this compound in a dedicated, sealed, and compatible waste container. Do not dispose of it down the drain.[1]
-
Containment: Use a clearly labeled, leak-proof container. A high-density polyethylene (HDPE) or glass container is recommended.
-
Labeling: Label the container "Aqueous Waste with this compound" and list all other chemical components of the solution.
-
Storage: Store the waste container in a designated chemical waste accumulation area, using secondary containment to prevent spills.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.
3. Contaminated Labware and Personal Protective Equipment (PPE):
-
Solid Waste: Items such as gloves, weigh boats, and pipette tips that are contaminated with solid this compound should be collected in a designated, sealed plastic bag or container.
-
Liquid Waste: Labware contaminated with solutions of this compound should be rinsed with a suitable solvent (e.g., water or ethanol), and the rinsate should be collected as aqueous chemical waste.
-
Labeling: The container for contaminated solid waste should be labeled "Solid Waste with this compound."
-
Disposal: Dispose of the sealed container of contaminated solid waste through your institution's chemical waste disposal stream.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling Guidance for SPR741 Acetate
Researchers, scientists, and drug development professionals handling SPR741 acetate should adhere to the following safety protocols and operational plans. This guidance is compiled from available safety data sheets and is intended to ensure the safe handling, storage, and disposal of this compound.
This compound is a cationic peptide derivative of polymyxin B.[1][2] While a safety data sheet from a major supplier classifies it as not a hazardous substance or mixture, it is crucial to note that the chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, cautious handling and adherence to standard laboratory safety practices are imperative.
Personal Protective Equipment (PPE)
Based on the available safety data, the following personal protective equipment is recommended when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | Recommended if eye contact is possible.[3] |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area | To avoid inhalation of dusts. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Work in a well-ventilated area to minimize dust generation and inhalation.
-
Handling Practices: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Change contaminated clothing promptly.
-
Storage Conditions: Store in a tightly closed container in a dry environment. For long-term storage of stock solutions, -80°C for up to 6 months or -20°C for up to 1 month is recommended to prevent inactivation from repeated freeze-thaw cycles.[4]
Spill Management: In the event of a spill, evacuate the immediate area and consult with an expert if necessary. Avoid inhaling any dust generated. The general procedure for a dry spill is to cover drains, then collect, bind, and pump off the spill. The affected area should then be cleaned, and the collected material disposed of properly.
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not let the product enter drains.
Emergency First Aid Procedures
-
After Inhalation: Move the person to fresh air.
-
In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water or take a shower.
-
After Eye Contact: Rinse out with plenty of water.
-
After Swallowing: Make the victim drink water.
Experimental Workflow: Chemical Spill Response for this compound
The following diagram outlines the step-by-step procedure for managing a spill of this compound in a laboratory setting.
Caption: Workflow for handling a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
